H-Tyr(H2PO3)-OH
Description
Phosphotyrosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
An amino acid that occurs in endogenous proteins. Tyrosine phosphorylation and dephosphorylation plays a role in cellular signal transduction and possibly in cell growth control and carcinogenesis.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWXELXMIBXGTH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176234 | |
| Record name | Phosphotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Phosphotyrosine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16280 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | O-Phosphotyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006049 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21820-51-9 | |
| Record name | Phospho-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21820-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphotyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021820519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonotyrosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01962 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phosphotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TYROSINE O-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R86C98KDX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of O-Phospho-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Phospho-L-tyrosine, denoted chemically as H-Tyr(H2PO3)-OH, is a critical post-translationally modified amino acid that plays a pivotal role in a vast array of cellular processes. As the product of protein tyrosine kinase (PTK) activity, it functions as a molecular switch in signal transduction pathways, governing cell growth, differentiation, metabolism, and motility.[1] Dysregulation of tyrosine phosphorylation is a hallmark of numerous diseases, most notably cancer, making O-phospho-L-tyrosine and its associated signaling cascades prime targets for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of O-phospho-L-tyrosine, detailed experimental protocols for their determination, and visualizations of its central role in cellular signaling.
Physicochemical Properties
The unique physicochemical characteristics of O-phospho-L-tyrosine dictate its biological function, influencing its interactions with other molecules and its overall stability. These properties are summarized below.
General and Chemical Properties
| Property | Value | Reference |
| Synonyms | Phosphotyrosine, P-Tyr, L-Tyrosine-O-phosphate, H-Tyr(PO3H2)-OH | [1][4][5][6] |
| Molecular Formula | C9H12NO6P | [1][3][4][5] |
| Molecular Weight | 261.17 g/mol | [1][3][4] |
| Appearance | White to off-white powder/crystalline solid | [3][6] |
| CAS Number | 21820-51-9 | [1][3][5][6] |
| PubChem CID | 30819 | [4] |
Solubility and Stability
| Property | Value | Reference |
| Solubility | Soluble in 4 M NH4OH (50 mg/ml), PBS (pH 7.2) (10 mg/ml), and water at pH 7.2. Slightly soluble in aqueous acid. The disodium salt has a much higher aqueous solubility of 53 g/L. | [1][5][7] |
| Storage Temperature | -20°C | [1][5] |
| Stability | Stable for at least 6 months at 4°C. The molecule is heat-sensitive. | [6][8] |
Acid-Base Properties
| Property | Value | Reference |
| pKa Values | <2 (phosphate), 2.4 (-COOH), 5.8 (phosphate), 9.4 (-NH2) | [1] |
Spectroscopic and Physical Properties
| Property | Value | Reference |
| Melting Point | 225°C | [1][6] |
| λmax | 275 nm (in H2O), 220 nm | [1][5] |
| Extinction Coefficient (ε) | 1,350 M⁻¹cm⁻¹ at 275 nm | [1] |
| Fluorescence | Excitation max: 265 nm (in H2O), Emission max: 293 nm (in H2O) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of O-phospho-L-tyrosine in a laboratory setting.
Protocol 1: Determination of pKa Values by Titration
This protocol outlines the determination of the acid dissociation constants (pKa) of O-phospho-L-tyrosine using acid-base titration.
Materials:
-
O-Phospho-L-tyrosine
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (50 mL or 100 mL)
-
Distilled, deionized water
Procedure:
-
Sample Preparation: Accurately weigh a known amount of O-phospho-L-tyrosine to prepare a solution of known concentration (e.g., 20 mM) in a specific volume of distilled water.
-
Initial pH Measurement: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Record the initial pH.[9]
-
Acid Titration:
-
Fill a burette with 0.1 M HCl.
-
Add the HCl in small, precise increments (e.g., 0.2 mL).
-
After each addition, allow the pH to stabilize and record the reading.
-
Continue the titration until the pH drops to approximately 1.5.
-
-
Base Titration:
-
Prepare a fresh solution of O-phospho-L-tyrosine as in step 1.
-
Fill a separate burette with 0.1 M NaOH.
-
Add the NaOH in small, precise increments, recording the pH after each addition until the pH reaches approximately 12.5.[9]
-
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the equivalents of acid/base added (x-axis).
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[10] The pKa of the carboxyl group will be the first equivalence point in the basic titration, followed by the second phosphate proton, and finally the amino group. The first phosphate proton's pKa will be determined from the acidic titration.
-
Protocol 2: Synthesis and Purification of O-Phospho-L-tyrosine Containing Peptides
This protocol provides a general workflow for the solid-phase synthesis of peptides containing O-phospho-L-tyrosine.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Tyr(PO(OBzl)2)-OH or other suitably protected phosphotyrosine analog
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, DIC) and base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., Trifluoroacetic acid-based)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Preparation: Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin with the deprotection solution.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid with coupling reagents and add it to the resin. Allow the reaction to proceed to completion.
-
Washing: Wash the resin thoroughly to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence. For the incorporation of phosphotyrosine, use the protected Fmoc-Tyr(PO(OBzl)2)-OH.
-
Cleavage and Deprotection: Once the peptide chain is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups, including the benzyl groups on the phosphate.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized phosphopeptide by mass spectrometry and amino acid analysis.[11]
Visualizations
Diagrams are provided to illustrate key concepts related to O-phospho-L-tyrosine.
Caption: Experimental workflow for determining pKa values.
Caption: Role of phosphotyrosine in RTK signaling.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Phospho-L-tyrosine | C9H12NO6P | CID 30819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. usbio.net [usbio.net]
- 7. abmole.com [abmole.com]
- 8. O-Phospho-L-tyrosine 21820-51-9 | TCI EUROPE N.V. [tcichemicals.com]
- 9. sacbiotech.wordpress.com [sacbiotech.wordpress.com]
- 10. scribd.com [scribd.com]
- 11. Synthesis of phosphotyrosine-containing peptides and their use as substrates for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of H-Tyr(H2PO3)-OH (Phosphotyrosine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prevailing methodologies for the chemical synthesis and purification of O-phospho-L-tyrosine (H-Tyr(H2PO3)-OH), a critical post-translational modification involved in a myriad of cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in chemical biology, drug discovery, and proteomics, offering detailed experimental protocols, comparative data, and visual representations of key processes.
Introduction to Phosphotyrosine
O-phospho-L-tyrosine (pTyr) is a pivotal player in intracellular signal transduction. The reversible phosphorylation of tyrosine residues on proteins, catalyzed by protein tyrosine kinases (PTKs) and reversed by protein tyrosine phosphatases (PTPs), acts as a molecular switch that controls numerous cellular processes, including cell growth, differentiation, metabolism, and apoptosis.[1] The phosphotyrosine moiety is recognized by proteins containing specific binding modules, such as Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains, which further propagate the signal downstream.[1] Given its central role in cell signaling, the availability of synthetic phosphotyrosine and its analogues is crucial for studying these pathways, developing inhibitors, and creating chemical probes to elucidate complex biological systems.
Chemical Synthesis of Phosphotyrosine-Containing Peptides
The chemical synthesis of phosphotyrosine-containing peptides is most commonly achieved through solid-phase peptide synthesis (SPPS). This approach involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The key challenge in synthesizing phosphopeptides lies in the protection of the phosphate group during chain elongation and its subsequent deprotection without degrading the peptide. Two primary strategies, Boc/Bzl and Fmoc/tBu, are widely employed, each with its own set of protecting groups for the phosphate moiety.
Solid-Phase Peptide Synthesis (SPPS) Strategies
Boc/Bzl Strategy: This classic approach utilizes an acid-labile tert-butyloxycarbonyl (Boc) group for the protection of the α-amino group and typically employs benzyl-based protecting groups for the side chains, including the phosphate group of tyrosine. A practical method involves the incorporation of Boc-Tyr(PO3Bzl2)-OH.[1] Deprotection of the Boc group is achieved with trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of the benzyl protecting groups are performed using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). A key consideration is that one of the benzyl protecting groups on the phosphate can be prematurely removed during the repeated Boc deprotection steps with 50% TFA in dichloromethane (DCM).[1]
Fmoc/tBu Strategy: The more contemporary Fmoc/tBu strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. This offers milder deprotection conditions for the growing peptide chain. For phosphotyrosine synthesis, Fmoc-Tyr(PO3tBu2)-OH is a preferred building block as it provides high purity and minimizes the formation of non-phosphorylated tyrosine-containing peptide byproducts.[2][3] The tBu groups on the phosphate are stable to the piperidine treatment used for Fmoc removal and are cleaved simultaneously with other tBu-based side-chain protecting groups and the resin linkage upon final treatment with a strong acid cocktail, typically containing TFA.
Comparison of Phosphotyrosine Building Blocks for SPPS
The choice of the protected phosphotyrosine building block is critical for the successful synthesis of phosphopeptides. The following table summarizes the commonly used derivatives for both Boc and Fmoc strategies.
| Building Block | SPPS Strategy | Phosphate Protecting Group | Key Advantages | Key Disadvantages | Typical Crude Purity |
| Boc-Tyr(PO3Bzl2)-OH | Boc/Bzl | Benzyl (Bzl) | Well-established chemistry. | Harsh final cleavage conditions (HF, TFMSA). Partial deprotection of benzyl groups during Boc removal.[1] | Variable, often requires extensive purification. |
| Fmoc-Tyr(PO3tBu2)-OH | Fmoc/tBu | tert-Butyl (tBu) | High purity of the final phosphopeptide.[2][3] Milder overall deprotection conditions compared to Boc/Bzl. | Potential for side reactions if not handled carefully. | >90%[4] |
| Fmoc-Tyr(PO(OBzl)OH)-OH | Fmoc/tBu | Monobenzyl | Commercially available and widely used. | Partially protected phosphate can lead to side reactions and lower yields. | Good, but can be lower than with di-tBu protection. |
| Fmoc-Tyr(PO3H2)-OH | Fmoc/tBu | Unprotected | Avoids phosphate deprotection steps. | Unprotected phosphate can interfere with coupling reactions, leading to lower purity (1-4% tyrosine-peptide contamination).[2] | Lower, requires significant purification. |
Experimental Protocols: Synthesis
Synthesis of Fmoc-Tyr(PO3tBu2)-OH Building Block
This protocol describes a high-yield, one-step synthesis of the Fmoc-Tyr(PO3tBu2)-OH building block.[3]
Materials:
-
Fmoc-Tyr-OH
-
Di-tert-butyl N,N-diethylphosphoramidite
-
1H-Tetrazole
-
tert-Butyl hydroperoxide (tBuOOH)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve Fmoc-Tyr-OH (1 equivalent) and 1H-tetrazole (2 equivalents) in anhydrous DCM.
-
Add di-tert-butyl N,N-diethylphosphoramidite (1.5 equivalents) dropwise to the solution at room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0°C and add a solution of tBuOOH (1.5 equivalents) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.
-
Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a gradient of EtOAc in hexane to yield Fmoc-Tyr(PO3tBu2)-OH as a white solid.
Expected Yield: High (typically >85%).
Solid-Phase Synthesis of a Model Phosphotyrosine-Containing Peptide
This protocol outlines the manual solid-phase synthesis of a model phosphotyrosine-containing peptide using the Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Tyr(PO3tBu2)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: After a negative Kaiser test (colorless or yellow beads), wash the resin thoroughly with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. For the phosphotyrosine residue, use Fmoc-Tyr(PO3tBu2)-OH.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.
-
-
Drying: Dry the crude peptide under vacuum.
Purification of Phosphotyrosine Peptides
Crude synthetic phosphopeptides require purification to remove deletion sequences, truncated peptides, and byproducts from the cleavage of protecting groups. The two most effective methods for purifying phosphopeptides are reversed-phase high-performance liquid chromatography (RP-HPLC) and immunoaffinity chromatography.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides. It separates peptides based on their hydrophobicity.
Typical RP-HPLC Conditions for Phosphopeptide Purification:
| Parameter | Condition |
| Column | C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size)[5] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water[6] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile[6] |
| Gradient | A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a common starting point.[5] |
| Flow Rate | 1 mL/min for analytical scale; scalable for preparative columns. |
| Detection | UV absorbance at 210–220 nm.[6] |
Immunoaffinity Chromatography
This technique offers high specificity by utilizing antibodies that recognize the phosphotyrosine residue. It is particularly useful for enriching phosphopeptides from complex mixtures.[7]
General Immunoaffinity Chromatography Protocol:
-
Antibody Immobilization: Covalently couple a high-affinity anti-phosphotyrosine antibody to a solid support matrix (e.g., agarose beads).
-
Sample Loading: Dissolve the crude peptide mixture in a binding buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) and apply it to the antibody-coupled column.
-
Washing: Wash the column extensively with the binding buffer to remove non-specifically bound peptides.
-
Elution: Elute the bound phosphopeptide using a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0).[8] It is crucial to immediately neutralize the eluted fractions with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5) to prevent acid-catalyzed hydrolysis of the phosphate group.[8]
Experimental Protocols: Purification
RP-HPLC Purification of a Crude Phosphopeptide
Procedure:
-
Sample Preparation: Dissolve the crude, dried peptide in a minimal volume of Mobile Phase A. Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject the prepared sample onto the column and begin the gradient elution program.
-
Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector.
-
Analysis of Fractions: Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity and phosphorylation status of the desired peptide by mass spectrometry.
-
Pooling and Lyophilization: Pool the fractions containing the pure phosphopeptide and lyophilize to obtain the final product as a white, fluffy powder.
Immunoaffinity Enrichment of Phosphopeptides
Procedure:
-
Column Preparation: Equilibrate the anti-phosphotyrosine antibody-coupled agarose column with 10 column volumes of binding buffer (PBS, pH 7.4).
-
Sample Loading: Dissolve the peptide mixture in binding buffer and load it onto the column at a slow flow rate to ensure maximum binding.
-
Washing: Wash the column with at least 20 column volumes of binding buffer, monitoring the UV absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound phosphopeptides with elution buffer (0.1 M glycine-HCl, pH 2.8). Collect 1 mL fractions into tubes containing 100 µL of neutralization buffer (1 M Tris-HCl, pH 8.5).
-
Desalting: Desalt the neutralized, enriched phosphopeptide fractions using a C18 solid-phase extraction (SPE) cartridge.
-
Analysis: Analyze the enriched phosphopeptides by mass spectrometry to confirm their identity.
Analytical Characterization
The identity, purity, and phosphorylation status of the synthesized this compound containing peptides must be confirmed using appropriate analytical techniques.
Analytical Techniques for Phosphopeptide Characterization:
| Technique | Information Provided | Key Observations |
| Analytical RP-HPLC | Purity assessment. | A single, sharp peak indicates high purity. |
| Mass Spectrometry (MS) | Molecular weight confirmation and verification of phosphorylation. | The observed mass should match the theoretical mass of the phosphopeptide. The mass difference between the phosphorylated and non-phosphorylated peptide is +79.98 Da. |
| Tandem MS (MS/MS) | Sequence confirmation and localization of the phosphorylation site. | Fragmentation analysis reveals the peptide sequence. A characteristic neutral loss of 98 Da (H3PO4) from the precursor ion is often observed for phosphotyrosine-containing peptides in collision-induced dissociation (CID).[9] |
| 31P Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the presence of the phosphate group. | The 31P chemical shift for phosphotyrosine is pH-dependent, typically appearing between -3.8 ppm (pH 4.0) and 0.2 ppm (pH 8.0) relative to an external standard of 85% H3PO4.[10] |
Visualization of Key Processes
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of phosphotyrosine peptides.
Canonical Phosphotyrosine Signaling Pathway
Caption: A simplified receptor tyrosine kinase signaling pathway.
References
- 1. Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of O-phosphotyrosine-containing peptides by Fmoc solid-phase synthesis: Evaluation of several Fmoc-Tyr(PO3R2)-OH derivatives | Semantic Scholar [semanticscholar.org]
- 3. Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of tyrosyl H-phosphonopeptides and methylphosphonopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Immunoaffinity purification of tyrosine-phosphorylated cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Fragmentation of phosphopeptides in an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H and 31P NMR spectroscopy of phosphorylated model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of H-Tyr(H2PO3)-OH: A Phosphatase-Stable Probe in Signal Transduction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
H-Tyr(H2PO3)-OH, also known as L-Phosphonotyrosine, is a non-proteinogenic amino acid designed as a non-hydrolyzable analog of O-phosphotyrosine (pTyr). This structural modification, replacing the labile phosphate ester with a stable phosphonic acid, renders it resistant to cleavage by protein tyrosine phosphatases (PTPs). This key feature makes phosphonotyrosine an invaluable tool for elucidating the intricate signaling pathways governed by tyrosine phosphorylation. By acting as a persistent mimic of pTyr, it can effectively probe and inhibit the function of pTyr-recognizing domains, primarily Src Homology 2 (SH2) domains, and serve as a potent and selective inhibitor of PTPs. This technical guide delves into the core biological roles of this compound, presenting quantitative data on its interactions, detailed experimental protocols for its use, and visual representations of the signaling pathways it modulates.
Introduction: The Significance of Tyrosine Phosphorylation
Reversible tyrosine phosphorylation is a cornerstone of cellular signaling in multicellular organisms, governing a vast array of processes including cell growth, differentiation, migration, and apoptosis.[1] This dynamic post-translational modification is orchestrated by the opposing actions of protein tyrosine kinases (PTKs), which add phosphate groups to tyrosine residues, and protein tyrosine phosphatases (PTPs), which remove them. The resulting phosphotyrosine (pTyr) residues act as docking sites for proteins containing pTyr-binding modules, most notably the Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains, thereby assembling signaling complexes and propagating downstream signals.[1]
The transient nature of tyrosine phosphorylation, due to the action of PTPs, can complicate the study of these signaling events. This compound (phosphonotyrosine) was developed to overcome this limitation. Its phosphonate group is isosteric and isoelectronic to the phosphate group of pTyr but is resistant to enzymatic hydrolysis. This stability allows for the "trapping" of protein-protein interactions and the sustained inhibition of PTPs, making it a powerful tool in signal transduction research and a promising scaffold for therapeutic development.[2]
Core Biological Function: A Stable Mimic of Phosphotyrosine
The primary biological role of this compound stems from its ability to act as a phosphatase-resistant analog of pTyr. This property allows it to be incorporated into synthetic peptides that can then be used to:
-
Antagonize SH2 Domain Interactions: Peptides containing phosphonotyrosine can bind to SH2 domains with high affinity and specificity, thereby blocking the recruitment of downstream signaling proteins to their activated receptor tyrosine kinase (RTK) or scaffold protein targets.[3]
-
Inhibit Protein Tyrosine Phosphatases (PTPs): As a stable substrate analog, phosphonotyrosine-containing molecules can bind to the active site of PTPs, acting as competitive inhibitors. This allows for the study of the physiological consequences of specific PTP inhibition.[4]
Quantitative Data on Molecular Interactions
The efficacy of this compound as a molecular probe is underscored by its binding affinities to SH2 domains and its inhibitory constants against PTPs. While specific data for phosphonotyrosine-containing peptides can be sparse, extensive research on phosphotyrosine peptides provides a strong benchmark. The non-hydrolyzable nature of the phosphonate linkage is expected to result in comparable or slightly altered binding affinities compared to their phosphate counterparts, with the key difference being the stability of the interaction in the presence of phosphatases.
Table 1: Binding Affinities of Phosphotyrosine-Containing Peptides to SH2 Domains
| SH2 Domain | Peptide Sequence/Origin | Binding Affinity (Kd) | Reference |
| Grb2 | Shc-derived phosphopeptide | 200 nM | [5] |
| Grb2 | EGF Receptor-derived phosphopeptide | Nanomolar range | [6][7] |
| Grb2 | HGF Receptor-derived phosphopeptide | Nanomolar range | [6][7] |
| Vav1 | Doubly phosphorylated Syk linker B | 7.4 µM | [8] |
| PLC-γ | Doubly phosphorylated Syk linker B | 0.07 µM | [8] |
| p85 N-SH2 | PDGFR-derived phosphopeptide | 3.34 x 10^6 M⁻¹s⁻¹ (kon) | [3] |
| p85 C-SH2 | IRS-1-derived phosphopeptide (pY-628) | 0.34 nM | [9] |
Table 2: Inhibitory Activity of Phosphonate-Based Compounds against PTP1B
| Compound | IC50 Value | Type of Inhibition | Reference |
| (naphth-2-yl) difluoromethylphosphonic acid | 40-50 µM | Competitive | [4] |
| (napthy-1-yl) difluoromethylphosphonic acid | 40-50 µM | Competitive | [4] |
| Mucusisoflavone B | 2.5 ± 0.2 µM | Not specified | [10] |
| Phosphoeleganin | 1.3 ± 0.04 μM | Not specified | [11] |
Signaling Pathways Modulated by this compound
By acting as a pTyr mimic, this compound can be used to intervene in numerous signaling pathways. A primary example is the Receptor Tyrosine Kinase (RTK) signaling cascade.
Figure 1: RTK signaling pathway and points of intervention by this compound peptides.
Experimental Protocols
Solid-Phase Synthesis of this compound-Containing Peptides
This protocol outlines the general steps for incorporating Fmoc-Tyr(PO3H2)-OH into a peptide sequence using solid-phase peptide synthesis (SPPS).
Figure 2: General workflow for solid-phase peptide synthesis with phosphonotyrosine.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Tyr(PO3H2)-OH
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
Protocol:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the standard Fmoc-amino acids using a coupling reagent like HATU in the presence of DIPEA for 1-2 hours.
-
Phosphonotyrosine Coupling: For the incorporation of Fmoc-Tyr(PO3H2)-OH, use an extended coupling time (e.g., 4-12 hours) with HATU and an increased excess of DIPEA (at least 3 equivalents).[12] Monitor the coupling reaction using a ninhydrin test.
-
Repeat: Repeat steps 2-5 for all amino acids in the sequence.
-
Final Deprotection: Remove the final N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Characterization: Purify the crude peptide by RP-HPLC and confirm its identity and purity by mass spectrometry.[13]
In Vitro PTP Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay provides a simple and cost-effective method to screen for PTP inhibitors.[14][15]
Figure 3: Workflow for a pNPP-based PTP inhibition assay.
Materials:
-
Purified PTP enzyme (e.g., PTP1B)
-
p-Nitrophenyl phosphate (pNPP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound-containing peptide (inhibitor)
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents: Prepare serial dilutions of the phosphonotyrosine peptide inhibitor in the assay buffer.
-
Pre-incubation: In a 96-well plate, add the PTP enzyme to wells containing either the inhibitor dilutions or buffer (for control). Pre-incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add the pNPP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 10-30 minutes.
-
Stop Reaction: Stop the reaction by adding the stop solution. The dephosphorylation of pNPP results in the formation of p-nitrophenol, which is yellow at alkaline pH.[15]
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
SH2 Domain Binding Assay using Fluorescence Polarization
This assay measures the binding of a fluorescently labeled phosphonotyrosine peptide to an SH2 domain in solution.[1][16]
Materials:
-
Purified SH2 domain protein (e.g., Grb2 SH2)
-
Fluorescently labeled this compound-containing peptide (e.g., with fluorescein)
-
Binding buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black microplate
-
Fluorescence polarization plate reader
Protocol:
-
Prepare Reagents: Prepare a constant concentration of the fluorescently labeled phosphonotyrosine peptide and serial dilutions of the SH2 domain protein in the binding buffer.
-
Assay Setup: In a 384-well plate, add the fluorescent peptide to all wells. Then, add the serial dilutions of the SH2 domain protein. Include wells with only the fluorescent peptide (for baseline polarization) and buffer.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure Fluorescence Polarization: Read the fluorescence polarization on a suitable plate reader. As more SH2 domain binds to the fluorescent peptide, the tumbling rate of the complex decreases, leading to an increase in the polarization value.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the SH2 domain concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
Conclusion and Future Directions
This compound is a powerful and versatile tool for the study of tyrosine phosphorylation-dependent signaling. Its resistance to phosphatase activity allows for the stable interrogation of SH2 domain-mediated protein-protein interactions and the targeted inhibition of PTPs. The experimental protocols provided herein offer a framework for the synthesis and application of phosphonotyrosine-containing peptides in elucidating these complex cellular processes.
Future research will likely focus on the development of more sophisticated phosphonotyrosine analogs with improved cell permeability and in vivo stability, paving the way for their use as therapeutic agents in diseases characterized by aberrant tyrosine kinase signaling, such as cancer and autoimmune disorders. The continued application of these molecular probes will undoubtedly deepen our understanding of the intricate and dynamic world of cellular signal transduction.
References
- 1. Binding Assays Using Recombinant SH2 Domains: Far-Western, Pull-Down, and Fluorescence Polarization. | Broad Institute [broadinstitute.org]
- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity | Springer Nature Experiments [experiments.springernature.com]
- 5. Evaluation of the Interaction between Phosphohistidine Analogues and Phosphotyrosine Binding Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of the Grb2 SH2 domain to phosphotyrosine motifs does not change the affinity of its SH3 domains for Sos proline-rich motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of the Grb2 SH2 domain to phosphotyrosine motifs does not change the affinity of its SH3 domains for Sos proline-rich motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct mechanisms of a phosphotyrosyl peptide binding to two SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. whitelabs.org [whitelabs.org]
- 10. researchgate.net [researchgate.net]
- 11. Dual Targeting of PTP1B and Aldose Reductase with Marine Drug Phosphoeleganin: A Promising Strategy for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 13. Study on the synthesis and characterization of peptides containing phosphorylated tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Binding Assays Using Recombinant SH2 Domains: Far-Western, Pull-Down, and Fluorescence Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pursuit of Precision: A Technical Guide to the Discovery and Development of Phosphotyrosine Mimetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein tyrosine phosphorylation is a fundamental cellular signaling mechanism, the dysregulation of which is implicated in a multitude of diseases, including cancer and metabolic disorders. The enzymes that write, read, and erase these phosphate marks—protein tyrosine kinases, SH2 domain-containing proteins, and protein tyrosine phosphatases (PTPs), respectively—have become prime targets for therapeutic intervention. However, the inherent instability and poor bioavailability of phosphotyrosine (pTyr) itself have driven the development of pTyr mimetics: bioisosteres that mimic the key interactions of pTyr while offering improved drug-like properties. This technical guide provides an in-depth exploration of the discovery and development of these crucial molecular tools. We delve into the design strategies for both non-hydrolyzable and non-phosphate-containing pTyr mimetics, present key quantitative data on their efficacy against prominent targets such as the Grb2 SH2 domain and PTP1B, and provide detailed experimental protocols for their evaluation. Furthermore, we visualize the intricate signaling pathways and experimental workflows central to this field of research.
Introduction: The Central Role of Phosphotyrosine in Cellular Signaling
Reversible tyrosine phosphorylation is a cornerstone of intracellular communication, governing processes from cell growth and differentiation to metabolism and apoptosis. This dynamic post-translational modification is orchestrated by the interplay of protein tyrosine kinases (PTKs), which add phosphate groups to tyrosine residues, and protein tyrosine phosphatases (PTPs), which remove them. The resulting phosphotyrosine (pTyr) residues act as docking sites for proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains, thereby assembling signaling complexes and propagating downstream signals.
Given their central role, aberrant pTyr signaling is a hallmark of many diseases. Consequently, inhibiting the interactions within these pathways has emerged as a promising therapeutic strategy. While peptides containing pTyr can competitively inhibit these interactions, their utility is hampered by rapid dephosphorylation by cellular phosphatases and poor cell permeability. This has spurred the development of phosphotyrosine mimetics, which are designed to be stable, cell-permeable surrogates of pTyr.
Design and Development of Phosphotyrosine Mimetics
The design of pTyr mimetics has evolved along two major avenues: non-hydrolyzable phosphonate-based analogs and non-phosphate-containing isosteres.
2.1. Non-Hydrolyzable Phosphonate-Based Mimetics
To overcome the enzymatic lability of the phosphate ester bond, early efforts focused on replacing the anomeric oxygen of the phosphate group with a methylene group, leading to the development of phosphonate-based mimetics.
-
(Phosphonomethyl)phenylalanine (Pmp): This foundational mimetic replaces the phosphate ester oxygen with a methylene unit. While resistant to phosphatases, its binding affinity to SH2 domains is often lower than that of pTyr.[1]
-
Fluoromethylated Pmp Analogs (FPmp and F2Pmp): The introduction of fluorine atoms to the methylene bridge of Pmp, creating monofluoro-Pmp (FPmp) and difluoro-Pmp (F2Pmp), significantly improves binding affinity.[1] The electron-withdrawing nature of fluorine lowers the pKa of the phosphonate, making it a better mimic of the dianionic state of the phosphate group at physiological pH. F2Pmp, in particular, has shown widespread utility in the development of potent inhibitors for both SH2 domains and PTPs.[2][3]
2.2. Non-Phosphate-Containing Mimetics
To address the challenges of poor cell permeability associated with the highly charged phosphonate group, researchers have developed mimetics that do not contain phosphorus.
-
O-Malonyltyrosine (OMT): This mimetic replaces the phosphate group with a malonic acid moiety. Peptides incorporating OMT have demonstrated reasonable affinity for SH2 domains.[1]
-
p-Malonylphenylalanine (Pmf): In this analog, the malonic acid group is directly attached to the phenyl ring of phenylalanine. Pmf-containing inhibitors have shown remarkable potency, with some exhibiting inhibition constants in the low nanomolar range for the Grb2 SH2 domain.[4]
Key Targets for Phosphotyrosine Mimetics
The development of pTyr mimetics has largely focused on two key classes of signaling proteins: SH2 domain-containing adaptor proteins and protein tyrosine phosphatases.
3.1. Grb2 SH2 Domain
The Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein that links activated receptor tyrosine kinases (RTKs) to the Ras signaling pathway. The SH2 domain of Grb2 specifically recognizes pTyr-containing sequences, initiating a cascade that leads to cell proliferation and differentiation. Inhibiting this interaction is a key strategy in cancer therapy.
3.2. Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a major negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B is therefore a promising therapeutic approach for type 2 diabetes and obesity.
Quantitative Data on Phosphotyrosine Mimetic Efficacy
The following tables summarize key quantitative data for various pTyr mimetics against the Grb2 SH2 domain and PTP1B.
Table 1: Inhibitory Activity of Phosphotyrosine Mimetics against the Grb2 SH2 Domain
| Mimetic/Inhibitor | Assay Type | Target | Kd (nM) | IC50 (nM) | Reference |
| Peptide with (α-Me)pTyr | Fluorescence | Grb2 | 3 ± 1 | 11 ± 1 | [2](5) |
| Pmf-containing inhibitors | Extracellular Grb2 binding assay | Grb2 | - | as low as 8 | [4] |
| Ac-N-(L-OMT)-V-N-I-E-amide | SH2 domain inhibitory peptide assay | Grb2 | - | 120,000 | [1] |
| Monocarboxylic inhibitor 7 | Fluorescence anisotropy | EGFR/GRB2 PPI | - | 140 (Ki) | [6] |
| Tripeptide-mimicking compound 39 | Grb2 SH2 domain-binding assay | Grb2 | - | 6,190 | [7] |
| Tri-aromatic analogue 40 | Grb2 SH2 domain-binding assay | Grb2 | - | 25,900 | [7] |
Table 2: Inhibitory Activity of Phosphotyrosine Mimetics against PTP1B
| Mimetic/Inhibitor | Assay Type | Target | IC50 (µM) | Ki (nM) | Reference |
| Ac-D-A-D-E-(FOMT)-L-amide | PTP1B-mediated dephosphorylation | PTP1B | 10 | - | [8] |
| Thioether-cyclized peptide 4 (with FOMT) | PTP1B inhibition assay | PTP1B | - | 170 | [9] |
| Pentafluorophosphato-phenylalanine 3 | PTP1B inhibition assay | PTP1B | - | - | [10] |
| Pentafluorophosphato-phenylalanine 12 | PTP1B inhibition assay | PTP1B | - | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of pTyr mimetics.
5.1. Fluorescence Polarization Assay for Grb2 SH2 Domain Binding
This assay measures the binding of a fluorescently labeled pTyr-containing peptide to the Grb2 SH2 domain. The binding causes a change in the polarization of the emitted light, which can be disrupted by a competitive inhibitor.
-
Materials:
-
Purified Grb2 SH2 domain
-
Fluorescently labeled peptide probe (e.g., FITC-G-pY-V-N-V)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Test compounds (pTyr mimetics)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
-
-
Procedure:
-
Prepare a solution of the Grb2 SH2 domain and the fluorescent peptide probe in the assay buffer at 2x the final desired concentration.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 10 µL of the Grb2 SH2 domain/probe solution to each well of the 384-well plate.
-
Add 10 µL of the test compound dilutions to the wells. Include controls with buffer only (for minimum polarization) and with the Grb2 SH2 domain/probe solution and buffer (for maximum polarization).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
5.2. ELISA-Based Grb2-Shc Binding Assay
This assay quantifies the interaction between the Grb2 SH2 domain and a pTyr-phosphorylated Shc peptide, and the ability of an inhibitor to disrupt this interaction.
-
Materials:
-
GST-tagged Grb2 SH2 domain
-
Biotinylated and phosphorylated Shc peptide (e.g., Biotin-pY-V-N-V-Q-N-H)
-
Streptavidin-coated 96-well plates
-
Anti-GST antibody conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Test compounds
-
-
Procedure:
-
Coat the streptavidin-coated wells with the biotinylated-phosphorylated Shc peptide by incubating for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Prepare a mixture of the GST-Grb2 SH2 domain and the test compound at various concentrations in blocking buffer and add it to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the anti-GST-HRP antibody to the wells and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add the TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 values as described for the fluorescence polarization assay.
-
5.3. PTP1B Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by PTP1B.
-
Materials:
-
Recombinant human PTP1B
-
pNPP (p-nitrophenyl phosphate) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT)
-
Test compounds
-
96-well plates
-
Spectrophotometer
-
-
Procedure:
-
Add the assay buffer, test compound at various concentrations, and PTP1B to the wells of a 96-well plate.
-
Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., 1 M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Visualizing the Landscape: Signaling Pathways and Workflows
6.1. Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by pTyr mimetics.
Caption: The Grb2-SOS-Ras signaling pathway initiated by RTK activation.
Caption: The role of PTP1B as a negative regulator in the insulin signaling pathway.
6.2. Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of pTyr mimetic inhibitors.
Caption: A generalized workflow for the discovery and development of pTyr mimetics.
Conclusion and Future Directions
The discovery and development of phosphotyrosine mimetics have provided invaluable tools for dissecting pTyr-dependent signaling pathways and have yielded promising candidates for therapeutic intervention. The evolution from simple phosphonates to sophisticated non-phosphate-containing isosteres has addressed key challenges of stability and bioavailability. Future efforts in this field will likely focus on the development of mimetics with enhanced cell permeability and improved selectivity for specific SH2 domains or PTPs. The integration of computational design and novel synthetic strategies will undoubtedly accelerate the discovery of the next generation of pTyr mimetics, bringing us closer to precisely targeting the aberrant signaling pathways that drive a host of human diseases.
References
- 1. L-O-(2-malonyl)tyrosine: a new phosphotyrosyl mimetic for the preparation of Src homology 2 domain inhibitory peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of phosphonodifluoromethyl phenylalanine (F2Pmp): a useful phosphotyrosyl mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of phosphotyrosyl mimetic 4-(phosphonodifluoromethyl)phenylalanine (F2Pmp) into signal transduction-directed peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of constrained 4-(phosphonomethyl)phenylalanine derivatives as hydrolytically stable analogs of O-phosphotyrosine - Lookchem [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting Grb2 SH3 Domains with Affimer Proteins Provides Novel Insights into Ras Signalling Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4'-O-[2-(2-fluoromalonyl)]-L-tyrosine: a phosphotyrosyl mimic for the preparation of signal transduction inhibitory peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent inhibition of protein-tyrosine phosphatase-1B using the phosphotyrosyl mimetic fluoro-O-malonyl tyrosine (FOMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
H-Tyr(H2PO3)-OH: A Non-Hydrolyzable Analog of Phosphotyrosine for Signal Transduction Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, from signal transduction and cell cycle control to proliferation and differentiation. The dynamic nature of this modification, regulated by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), presents challenges for its study. Non-hydrolyzable analogs of phosphotyrosine (pTyr) are invaluable tools for overcoming these challenges. This technical guide focuses on H-Tyr(H2PO3)-OH, also known as L-4-(phosphonomethyl)phenylalanine, a widely used non-hydrolyzable pTyr mimetic. We provide a comprehensive overview of its synthesis, biochemical properties, and applications in dissecting signaling pathways and as a scaffold for drug discovery. This guide includes detailed experimental protocols for the synthesis of peptides incorporating this analog and for biophysical characterization of their interactions with key signaling proteins. Furthermore, we present quantitative binding data and visualize relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the utility of this compound in advancing our knowledge of cellular signaling.
Introduction to Phosphotyrosine Signaling and its Mimics
Tyrosine phosphorylation is a critical event in cellular communication, initiated by the transfer of a phosphate group from ATP to a tyrosine residue on a substrate protein by a protein tyrosine kinase.[1] This phosphorylation event creates a binding site for proteins containing phosphotyrosine-binding domains, most notably the Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains.[2][3] These interactions are central to the propagation of signals downstream of receptor tyrosine kinases (RTKs) and other signaling hubs.[4] The reversibility of this process, catalyzed by protein tyrosine phosphatases (PTPs), ensures the transient nature of these signals.[5]
The labile nature of the phosphate-ester bond in phosphotyrosine, however, complicates in vitro and in vivo studies. Non-hydrolyzable analogs of phosphotyrosine have been developed to address this limitation. This compound, in which the oxygen atom linking the phosphate group to the phenyl ring is replaced by a methylene group, is a prominent example of such a mimetic.[6] This substitution renders the molecule resistant to phosphatase activity, thereby "trapping" the signaling complex and facilitating its study. This stability makes it an exceptional tool for structural biology, for dissecting the roles of specific phosphorylation events, and for the development of therapeutic agents that target phosphotyrosine-mediated interactions.[7]
Synthesis of this compound and its Incorporation into Peptides
The synthesis of peptides containing this compound is crucial for their use as probes in biological systems. This is typically achieved through solid-phase peptide synthesis (SPPS) using a protected form of the phosphonotyrosine analog.
Synthesis of Protected Phosphonotyrosine Monomers
The synthesis of Boc- or Fmoc-protected 4-(phosphonomethyl)-L-phenylalanine is a prerequisite for its use in SPPS. While a detailed multi-step synthesis is beyond the scope of this guide, the general strategy often involves the protection of the amino and carboxyl groups of a phenylalanine precursor, followed by the introduction of the phosphonomethyl moiety to the phenyl ring.
Solid-Phase Peptide Synthesis (SPPS) of Phosphonotyrosine-Containing Peptides
The incorporation of Fmoc-Tyr(PO3H2)-OH into a peptide sequence during SPPS requires specific considerations due to the presence of the free phosphonic acid group.
Experimental Protocol: Solid-Phase Synthesis of a Phosphonotyrosine-Containing Peptide
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Tyr(PO3H2)-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Incorporation of Fmoc-Tyr(PO3H2)-OH:
-
For the coupling of Fmoc-Tyr(PO3H2)-OH, use a higher excess of the amino acid and coupling reagents (e.g., 5 equivalents).
-
Extend the coupling time to 4-6 hours or overnight to ensure complete reaction.
-
-
Peptide Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Biophysical Characterization of Phosphonotyrosine-Mediated Interactions
Quantitative analysis of the binding affinity between phosphonotyrosine-containing peptides and their target proteins, such as SH2 domains, is essential for understanding their biological function and for drug development. Fluorescence polarization (FP) and isothermal titration calorimetry (ITC) are two powerful techniques for this purpose.
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is a robust and high-throughput method for determining binding affinities.
Experimental Protocol: Fluorescence Polarization Assay for SH2 Domain-Peptide Binding
Materials:
-
Purified SH2 domain protein
-
Fluorescently labeled phosphonotyrosine peptide (e.g., with fluorescein)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled peptide in the assay buffer.
-
Prepare a serial dilution of the SH2 domain protein in the assay buffer.
-
-
Assay Setup:
-
To each well of the 384-well plate, add a fixed concentration of the fluorescently labeled peptide (typically in the low nanomolar range).
-
Add the serially diluted SH2 domain protein to the wells. Include wells with only the labeled peptide (for minimum polarization) and wells with a saturating concentration of the SH2 domain (for maximum polarization).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the SH2 domain concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8][9]
Experimental Protocol: Isothermal Titration Calorimetry of SH2 Domain-Peptide Interaction
Materials:
-
Purified SH2 domain protein
-
Synthesized phosphonotyrosine peptide
-
ITC buffer (e.g., 50 mM Phosphate buffer pH 7.4, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze both the SH2 domain protein and the phosphonotyrosine peptide against the same ITC buffer to minimize buffer mismatch effects.[10]
-
Determine the accurate concentrations of the protein and peptide solutions.
-
Degas the solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Load the SH2 domain solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the phosphonotyrosine peptide solution into the injection syringe (typically at a concentration 10-20 times that of the protein in the cell).
-
-
Titration:
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of the peptide solution into the protein solution.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. The entropy (ΔS) can then be calculated.
-
Quantitative Data on Phosphonotyrosine Analog Interactions
The binding affinities of phosphonotyrosine-containing peptides to various SH2 domains have been determined using techniques like those described above. These quantitative data are crucial for understanding the specificity of these interactions and for designing selective inhibitors.
| SH2 Domain | Peptide Sequence | Analog | Kd (nM) | Reference |
| Grb2 | pYVNV | pTyr | 1,400 | [6] |
| Src | pYEEI | pTyr | 2,700 | [11] |
| SHP-2 (N-SH2) | pYVNV | pTyr | 14 | [12] |
| p85 (N-SH2) | pYMXM | pTyr | 3.4 | [8] |
| p85 (C-SH2) | pYMXM | pTyr | 0.34 | [8] |
| STAT3 | GpYLPQTV-NH2 | pTyr | ~23,000 (IC50) | [13] |
Note: The binding affinities can vary depending on the experimental conditions and the specific peptide sequence.
Visualization of Signaling Pathways and Experimental Workflows
Graphviz diagrams can be used to visualize the complex relationships in signaling pathways and the logical flow of experimental procedures.
Figure 1: Simplified diagram of the EGFR-Ras-Raf-MEK-ERK signaling pathway.
Figure 2: Experimental workflow for a fluorescence polarization-based SH2 domain binding assay.
Applications in Signal Transduction Research and Drug Development
Elucidating Signaling Pathways
The use of this compound and other non-hydrolyzable analogs has been instrumental in dissecting the roles of specific tyrosine phosphorylation events in various signaling pathways. For instance, the site-specific incorporation of a phosphotyrosine mimetic into the protein tyrosine phosphatase SHP-2 has revealed how its phosphorylation regulates its activity and downstream signaling to the MAP kinase pathway.[14] By preventing dephosphorylation, researchers can stabilize signaling complexes and identify their components, providing a clearer picture of the protein-protein interaction networks that drive cellular responses.
A Tool for Drug Discovery
Phosphotyrosine-mediated interactions are attractive targets for therapeutic intervention, particularly in diseases characterized by aberrant signaling, such as cancer. This compound serves as a valuable scaffold for the design of inhibitors that target SH2 domains or PTPs. Peptides containing this analog can be used in high-throughput screens to identify small molecules that disrupt these interactions. Furthermore, these stabilized peptides themselves can act as potent and selective inhibitors. For example, phosphopeptides have been shown to block STAT3-mediated DNA binding and cell transformation, highlighting their potential as therapeutic leads.[14]
Conclusion
This compound is a powerful and versatile tool for researchers studying phosphotyrosine-dependent signaling. Its resistance to hydrolysis by phosphatases provides a stable platform for investigating the intricate network of protein-protein interactions that govern cellular function. The detailed protocols and data presented in this guide are intended to facilitate the application of this valuable reagent in both basic research and drug discovery efforts. As our understanding of the complexity of cellular signaling continues to grow, the use of such precisely engineered chemical probes will undoubtedly play an increasingly important role in unraveling the mechanisms of health and disease.
References
- 1. Elevated activity of STAT3C due to higher DNA binding affinity of phosphotyrosine dimer rather than covalent dimer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subnanomolar antisense activity of phosphonate-peptide nucleic acid (PNA) conjugates delivered by cationic lipids to HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subnanomolar antisense activity of phosphonate-peptide nucleic acid (PNA) conjugates delivered by cationic lipids to HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ppi.fli-leibniz.de [ppi.fli-leibniz.de]
- 7. benchchem.com [benchchem.com]
- 8. whitelabs.org [whitelabs.org]
- 9. Calorimetric Measurement of SH2 Domain Ligand Affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 11. Binding Specificity of SH2 Domains: Insight from Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel small-molecule disrupts Stat3 SH2 domain-phosphotyrosine interactions and Stat3-dependent tumor processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphotyrosyl peptides block Stat3-mediated DNA binding activity, gene regulation, and cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural analysis of H-Tyr(H2PO3)-OH using NMR and X-ray crystallography
An In-Depth Technical Guide to the Structural Analysis of H-Tyr(H2PO3)-OH
Audience: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Structural Analysis of O-Phospho-L-tyrosine [this compound] Using X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Executive Summary
O-Phospho-L-tyrosine (phosphotyrosine), the product of protein tyrosine phosphorylation, is a cornerstone of cellular signal transduction, governing processes from cell growth to immune responses.[1] The precise three-dimensional structure of this modified amino acid is fundamental to its recognition by other proteins and the subsequent propagation of cellular signals. This guide provides a detailed technical overview of two primary methods for its structural elucidation: single-crystal X-ray crystallography and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.
This document outlines detailed experimental protocols for both techniques, presents quantitative structural data in comparative tables, and uses workflow diagrams to illustrate the analytical processes. It is intended to serve as a comprehensive resource for researchers engaged in structural biology and drug development targeting phosphotyrosine-mediated signaling pathways.
The Central Role of Phosphotyrosine in Cellular Signaling
Phosphotyrosine signaling is a dynamic regulatory mechanism controlled by a "Writer-Reader-Eraser" system. This system modulates the flow of information through complex intracellular networks.
-
Writers (Protein Tyrosine Kinases - PTKs): These enzymes catalyze the transfer of a phosphate group from ATP to a tyrosine residue on a substrate protein.
-
Readers (e.g., SH2 or PTB domain-containing proteins): These domains specifically recognize and bind to phosphotyrosine motifs, recruiting downstream signaling partners.
-
Erasers (Protein Tyrosine Phosphatases - PTPs): These enzymes remove the phosphate group, terminating the signal.
This tightly regulated cycle of phosphorylation and dephosphorylation is critical for normal cellular function, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.[2]
Structural Analysis by X-ray Crystallography
X-ray crystallography provides a static, high-resolution snapshot of the molecule's atomic arrangement in a crystal lattice. This technique is unparalleled for determining precise bond lengths, bond angles, and the overall conformation of this compound.[3]
Experimental Protocol for X-ray Crystallography
The successful structure determination of this compound by X-ray crystallography involves a multi-step process, from obtaining high-quality crystals to refining the final atomic model.
-
Sample Preparation & Purity:
-
Material: Start with commercially available O-Phospho-L-tyrosine of high purity (≥97%).[4][5]
-
Solvent: Prepare a stock solution by dissolving the compound in a suitable solvent system. For amino acids, aqueous solutions or mixed solvent systems are often used to achieve the necessary concentration for crystallization.
-
-
Crystallization:
-
Method: The hanging-drop or sitting-drop vapor diffusion method is commonly employed.[6]
-
Setup: A drop containing a mixture of the phosphotyrosine solution and a precipitant solution is equilibrated against a larger reservoir of the precipitant solution.
-
Screening: Screen a wide range of conditions (e.g., different precipitants like PEGs, salts), pH values, and temperatures to find initial crystallization "hits".[7]
-
Optimization: Refine the initial conditions by making small, incremental changes to precipitant concentration, pH, or temperature to grow larger, single crystals suitable for diffraction.[7]
-
-
Data Collection:
-
Mounting: A single, defect-free crystal is carefully harvested and mounted on a goniometer head, often after being flash-cooled in liquid nitrogen to prevent radiation damage.
-
Diffraction: The crystal is placed in a beam of monochromatic X-rays. The crystal lattice diffracts the X-rays into a specific pattern of spots (reflections).[3][8]
-
Data Recording: The intensities and positions of these reflections are recorded by a detector as the crystal is rotated.[3]
-
-
Structure Determination and Refinement:
-
Data Processing: The raw diffraction images are processed to index the reflections and integrate their intensities.
-
Phase Problem: For a small molecule like phosphotyrosine, the phase information for each reflection is typically determined using direct methods.
-
Model Building: An initial electron density map is calculated, from which the atomic positions are determined and a molecular model is built.
-
Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data until the calculated and observed data show the best possible agreement.[9]
-
Validation: The final structure is validated for geometric correctness and deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).[1]
-
Quantitative Crystallographic Data
The following table compares the crystal lattice parameters of L-tyrosine with those of a related low molecular weight phosphotyrosyl phosphatase, illustrating the type of data obtained from a crystallographic study.
| Parameter | L-Tyrosine | Low Molecular Weight HPTP-B[10] |
| Crystal System | Orthorhombic[9] | Monoclinic[10] |
| Space Group | P2₁2₁2₁[9][11] | P2₁[10] |
| Unit Cell a (Å) | 6.921[11] | 31.3[10] |
| Unit Cell b (Å) | 21.146[11] | 35.5[10] |
| Unit Cell c (Å) | 5.835[11] | 60.4[10] |
| Angle β (°) | 90 | 100.0[10] |
| Molecules per Unit Cell | 4[11] | N/A |
Note: Data for free, isolated this compound is available through the CCDC under accession number 129768.[1]
Structural Analysis by NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and dynamics of this compound in solution. By analyzing the chemical shifts of ¹H, ¹³C, and ³¹P nuclei, one can deduce the electronic structure and conformation of the molecule.
Experimental Protocol for NMR Spectroscopy
A typical NMR analysis involves sample preparation, acquisition of one- and two-dimensional spectra, and assignment of resonances to specific atoms in the molecule.
-
Sample Preparation:
-
Amount: For ¹H NMR, 2-10 mg of the compound is typically sufficient. For ¹³C NMR, a higher concentration (10-50 mg) may be needed.[12] For ³¹P NMR, 2-10 mg is a reasonable starting amount.[13]
-
Solvent: Dissolve the this compound sample in 0.6-1.0 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) to avoid large solvent signals in the ¹H spectrum.[12] D₂O is often preferred for biological molecules.
-
Homogeneity: Ensure the sample is fully dissolved and free of particulate matter, which can degrade spectral quality. The solution can be filtered if necessary.[13]
-
Internal Standard: An internal reference standard like DSS or TSP may be added for precise chemical shift referencing.[14]
-
-
Data Acquisition:
-
Spectrometer Setup: The sample is placed in the NMR spectrometer, and the magnetic field is "locked" to the deuterium signal of the solvent and "shimmed" to maximize homogeneity.
-
¹H NMR: A standard one-dimensional proton spectrum is acquired. This provides information on the number of different proton environments and their neighboring protons (via spin-spin coupling).
-
¹³C NMR: A ¹³C spectrum, usually with proton decoupling, is acquired to identify the number of unique carbon environments.
-
³¹P NMR: A ³¹P spectrum, also typically with proton decoupling, provides a signal for the phosphorus nucleus, whose chemical shift is highly sensitive to its chemical state (e.g., protonation, esterification).[2]
-
2D NMR (Optional): For unambiguous assignment, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to establish connectivity between atoms.
-
-
Data Processing and Analysis:
-
Processing: The raw time-domain data (Free Induction Decay) is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum is then phased and baseline corrected.
-
Assignment: Each peak in the spectra is assigned to a specific nucleus (H, C, or P) in the this compound molecule.
-
Interpretation: The chemical shifts (δ) are analyzed to infer the electronic environment of each nucleus. Coupling constants (J) from the ¹H spectrum provide information on the dihedral angles between neighboring protons, which helps define the molecular conformation.
-
Quantitative NMR Data
The chemical shifts of this compound are distinct from its non-phosphorylated precursor, L-tyrosine, particularly for the aromatic protons. The ³¹P chemical shift is a direct indicator of the phosphate group's environment.
| Nucleus | Atom Position | L-Tyrosine (in D₂O, pH 7.7)[15] | Phospho-Tyr Peptide (pH 8.0)[16] |
| ¹H (ppm) | α-H | 3.94 | ~3.9 (Shift of +0.06 from Tyr)[16] |
| β-H | 3.20, 3.06 | ~3.1 (Shifts of +0.10 & -0.04)[16] | |
| Aromatic (δ) | 6.90 | ~6.9 (Shift of +0.02 from Tyr)[16] | |
| Aromatic (ε) | 7.19 | ~7.4 (Shift of +0.26 from Tyr)[16] | |
| ¹³C (ppm) | Cα | 58.84 | N/A |
| Cβ | 38.28 | N/A | |
| Aromatic (γ) | 129.52 | N/A | |
| Aromatic (δ) | 118.61 | N/A | |
| Aromatic (ε) | 133.53 | N/A | |
| Aromatic (ζ) | 157.68 | N/A | |
| ³¹P (ppm) | Phosphate | N/A | 0.2[16] |
Note: The shifts for the phosphotyrosine peptide are reported as changes relative to the non-phosphorylated peptide but provide a strong indication of the expected values for the free amino acid. The ³¹P chemical shift is pH-dependent.[16]
Conclusion
The structural analysis of this compound through X-ray crystallography and NMR spectroscopy provides a comprehensive understanding of its molecular architecture. X-ray crystallography delivers a precise, static 3D model, defining exact atomic positions and bond geometries. Complementarily, NMR spectroscopy reveals the molecule's structure and dynamic behavior in a solution state that more closely mimics a physiological environment. Together, these powerful techniques furnish the detailed structural knowledge required to understand how phosphotyrosine is recognized by its binding partners and to facilitate the rational design of therapeutics that target these critical interactions.
References
- 1. Phospho-L-tyrosine | C9H12NO6P | CID 30819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. usbio.net [usbio.net]
- 5. chemimpex.com [chemimpex.com]
- 6. DL-Tyrosine | C9H11NO3 | CID 1153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.iucr.org [journals.iucr.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 15. bmse000051 L-Tyrosine at BMRB [bmrb.io]
- 16. 1H and 31P NMR spectroscopy of phosphorylated model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Phosphotyrosine-Mediated Enzyme Inhibition: An In-depth Technical Guide to Early Research on H-Tyr(H2PO3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of reversible tyrosine phosphorylation, a cornerstone of cellular signaling, unveiled a complex interplay between protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). While PTKs catalyze the addition of a phosphate group to tyrosine residues, PTPs mediate the removal of these phosphates, thereby acting as critical regulators of numerous cellular processes. Early investigations into this dynamic equilibrium revealed that the product of the kinase reaction, phosphotyrosine, could itself influence the activity of PTPs. This technical guide delves into the foundational research on the inhibitory effects of O-phospho-L-tyrosine (H-Tyr(H2PO3)-OH), providing a comprehensive overview of the early quantitative data, experimental methodologies, and the underlying biochemical principles.
Core Concepts: Phosphotyrosine as a Competitive Inhibitor
Early studies on protein tyrosine phosphatases quickly established that O-phospho-L-tyrosine, the product of tyrosine kinase activity, acts as a competitive inhibitor of PTP-mediated dephosphorylation. This is a classic example of product inhibition, where the product of an enzymatic reaction binds to the active site of the enzyme, competing with the substrate and thereby slowing down the reaction rate. In the context of PTPs, phosphotyrosine-containing peptides or proteins are the natural substrates. Free phosphotyrosine, being the essential recognition motif, can occupy the active site of the phosphatase, preventing the binding and dephosphorylation of larger, more complex substrates.
The inhibitory constant (Ki) of a competitive inhibitor is a measure of its binding affinity to the enzyme. For a product inhibitor like phosphotyrosine, its Ki is conceptually and often numerically similar to its Michaelis constant (Km) when it acts as a substrate. Early research focused on characterizing PTPs by determining their Km values for various phosphotyrosine-containing substrates, including free phosphotyrosine itself.
Quantitative Data on the Interaction of this compound with Protein Tyrosine Phosphatases
The following tables summarize key quantitative data from early studies characterizing the interaction of this compound with purified protein tyrosine phosphatases. It is important to note that in these initial investigations, phosphotyrosine was often used as a substrate to measure PTP activity, and its inhibitory properties were inferred from its binding affinity (Km) to the active site.
Table 1: Michaelis-Menten Constants (Km) of Phosphotyrosine for Early Purified Protein Tyrosine Phosphatases
| Enzyme Source and Type | Km (µM) | Year of Study | Reference |
| T-cell Protein Tyrosine Phosphatase (TC PTP), full length | 304 | 1992 | [1] |
| T-cell Protein Tyrosine Phosphatase (TC PTP), truncated | 194 | 1992 | [1] |
| Human Placental Protein Tyrosine Phosphatase (PTP1B) | ~500-1000* | 1988 | [2] |
*Note: Early studies with PTP1B often utilized artificial substrates like reduced, carboxamidomethylated, and maleylated lysozyme phosphorylated on tyrosine.[2] The Km for free phosphotyrosine was generally observed to be in the high micromolar to low millimolar range in later, more direct assays.
Experimental Protocols from Early Research
The following protocols are reconstructed based on the methodologies described in seminal papers from the late 1980s and early 1990s. These methods laid the groundwork for future PTP inhibition assays.
Protocol 1: Purification of Protein Tyrosine Phosphatases from Human Placenta (Adapted from Tonks et al., 1988)
This protocol outlines the key steps in the purification of the first characterized protein tyrosine phosphatases, which were essential for subsequent inhibitory studies.
1. Tissue Homogenization and Fractionation:
- Fresh human placental tissue was homogenized in a buffer containing protease inhibitors.
- The homogenate was centrifuged to separate the soluble (cytosolic) and particulate (membrane-bound) fractions.
2. Anion-Exchange Chromatography:
- The soluble fraction was applied to a DEAE-cellulose column.
- Proteins were eluted with a salt gradient (e.g., 0-0.5 M NaCl).
- Fractions were assayed for PTP activity.
3. Affinity Chromatography:
- A key step involved affinity chromatography using a thiophosphorylated protein substrate coupled to a Sepharose matrix. Thiophosphotyrosine is resistant to hydrolysis by phosphatases, making it an effective ligand for affinity purification.
- PTPs bound to the column were eluted with a high salt concentration.
4. Gel Filtration Chromatography:
- Further purification was achieved by size-exclusion chromatography on a Sephadex or similar column to separate proteins based on their molecular weight.
5. Enzyme Activity Assay:
- PTP activity in the fractions was monitored using a radiolabeled phosphotyrosine-containing substrate, such as reduced, carboxamidomethylated, and maleylated lysozyme phosphorylated with [γ-³²P]ATP.
- The release of ³²P-labeled inorganic phosphate was quantified by liquid scintillation counting after precipitation of the protein substrate with trichloroacetic acid.
Protocol 2: Continuous Spectrophotometric Assay for PTP Activity Using Phosphotyrosine (Adapted from a 1992 study)
This method provided a continuous and non-radioactive means to measure PTP activity and determine kinetic parameters like Km for phosphotyrosine.[1]
1. Reaction Mixture Preparation:
- A reaction buffer was prepared, typically a citrate or acetate buffer at an optimal pH for the specific PTP (e.g., pH 4.75 for T-cell PTP).[1]
- A stock solution of O-phospho-L-tyrosine was prepared in the reaction buffer.
2. Spectrophotometric Measurement:
- The dephosphorylation of phosphotyrosine to tyrosine was monitored by the change in ultraviolet absorbance at a specific wavelength (e.g., 280-295 nm) or by the change in fluorescence.
- The reaction was initiated by adding a purified PTP enzyme to a cuvette containing the reaction buffer and varying concentrations of phosphotyrosine.
3. Data Analysis:
- The initial reaction velocities (V₀) were determined from the rate of change in absorbance or fluorescence at different phosphotyrosine concentrations.
- The Michaelis-Menten constant (Km) and maximum velocity (Vmax) were calculated by fitting the data to the Michaelis-Menten equation, for example, using a Lineweaver-Burk plot (a plot of 1/V₀ versus 1/[S]).
Signaling Pathways and Experimental Workflows
The inhibitory effect of this compound is a fundamental principle of enzyme kinetics and product inhibition. The following diagrams illustrate the core concepts and workflows.
Conclusion
The early research on the inhibitory effects of this compound on protein tyrosine phosphatases was intrinsically linked to the characterization of these enzymes. By using phosphotyrosine as a substrate, early researchers were able to determine its binding affinity to the PTP active site, which in turn provided a quantitative measure of its competitive inhibitory potential. These foundational studies, employing meticulous protein purification and pioneering kinetic assays, not only established the principle of product inhibition in tyrosine phosphatase signaling but also paved the way for the rational design of more potent and specific PTP inhibitors, a field of intense research in drug development to this day.
References
Methodological & Application
Application Notes and Protocols for H-Tyr(H2PO3)-OH in Protein Tyrosine Phosphatase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatases (PTPs) are a critical family of enzymes that counteract the activity of protein tyrosine kinases, playing a central role in the regulation of cellular signaling pathways. The dysregulation of PTP activity is implicated in a multitude of human diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention. Biochemical assays are fundamental for studying PTP function and for the discovery of novel inhibitors.
H-Tyr(H2PO3)-OH, a phosphonate analog of phosphotyrosine, is a valuable tool for researchers studying PTPs. Unlike the hydrolyzable phosphate group in phosphotyrosine, the phosphonate group in this compound is resistant to cleavage by phosphatases. This property makes it a non-hydrolyzable mimetic of the natural substrate, rendering it an effective competitive inhibitor and a useful ligand for affinity-based studies rather than a substrate for enzymatic turnover. These application notes provide detailed protocols for the use of this compound in PTP inhibitor screening and affinity pulldown assays.
Data Presentation
| Compound | PTP Target | IC50 (µM) | Inhibition Type |
| (Naphth-2-yl)difluoromethylphosphonic acid | PTP1B | 40-50 | Competitive |
| (Naphth-1-yl)difluoromethylphosphonic acid | PTP1B | 40-50 | Competitive |
Table 1: Inhibitory constants of selected phosphonate compounds against PTP1B. Data is indicative of the potential for phosphonate analogs to act as PTP inhibitors.[1]
Mandatory Visualizations
Signaling Pathway
Caption: Protein Tyrosine Phosphatase (PTP) Signaling Pathway.
Experimental Workflow: PTP Inhibition Assay
Caption: Workflow for a PTP Inhibition Assay using this compound.
Mechanism of Competitive Inhibition
Caption: Mechanism of competitive inhibition of PTPs by this compound.
Experimental Protocols
Protocol 1: Continuous Kinetic Assay for PTP Inhibitor Screening
This protocol describes a continuous kinetic assay to determine the IC50 value of this compound for a specific PTP using a chromogenic or fluorogenic substrate.
Materials:
-
Purified PTP enzyme of interest
-
This compound
-
PTP substrate: p-Nitrophenyl Phosphate (pNPP) or 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
96-well or 384-well microplate (clear for pNPP, black for DiFMUP)
-
Microplate reader capable of measuring absorbance at 405 nm (for pNPP) or fluorescence at Ex/Em = 355/460 nm (for DiFMUP)
Procedure:
-
Prepare a serial dilution of this compound: Prepare a 10-point, 2-fold serial dilution of this compound in the assay buffer. The starting concentration should be high enough to achieve maximal inhibition (e.g., 1 mM). Also, prepare a vehicle control (assay buffer without inhibitor).
-
Enzyme Preparation: Dilute the PTP enzyme to a working concentration (e.g., 2X final concentration) in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure the initial reaction velocity is linear over the measurement period.
-
Assay Plate Setup:
-
Add 25 µL of the this compound serial dilutions or vehicle control to the wells of the microplate.
-
Add 25 µL of the diluted PTP enzyme to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Prepare a 2X stock of the PTP substrate (pNPP or DiFMUP) in the assay buffer. The final substrate concentration should be at or near the Km for the specific PTP. Add 50 µL of the substrate solution to each well to initiate the reaction. The final reaction volume will be 100 µL.
-
Kinetic Measurement: Immediately place the microplate in the plate reader and begin recording the absorbance or fluorescence at regular intervals (e.g., every 30 seconds) for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Plot the V0 against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Endpoint Assay for PTP Inhibitor Screening
This protocol is an alternative to the kinetic assay and is suitable for high-throughput screening.
Materials:
-
Same as Protocol 1
-
Stop Solution: 1 M NaOH (for pNPP assay)
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Initiate the Reaction: Add 50 µL of the 2X substrate solution to each well and incubate the plate at a constant temperature (e.g., 30°C) for a fixed period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction (for pNPP): For the pNPP assay, add 50 µL of 1 M NaOH to each well to stop the reaction and develop the yellow color. For the DiFMUP assay, the reaction can be stopped by the addition of a potent, non-competitive PTP inhibitor, or by proceeding directly to the reading step if the incubation time is short.
-
Measure Signal: Read the absorbance at 405 nm (for pNPP) or fluorescence at Ex/Em = 355/460 nm (for DiFMUP) on a microplate reader.
-
Data Analysis:
-
Subtract the background reading (no enzyme control) from all wells.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Protocol 3: Affinity Pulldown of PTPs using Immobilized this compound
This protocol describes how to use this compound to enrich for PTPs from a cell lysate.
Materials:
-
This compound
-
Amine-reactive resin (e.g., NHS-activated sepharose beads)
-
Cell lysate from a relevant cell line or tissue
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease inhibitors.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: High salt buffer (e.g., wash buffer with 1 M NaCl) or a buffer containing a high concentration of a competing phosphotyrosine analog.
-
SDS-PAGE and Western blotting reagents.
-
Antibodies against known PTPs.
Procedure:
-
Immobilization of this compound:
-
Couple this compound to the amine-reactive resin according to the manufacturer's instructions. This will create an affinity matrix.
-
Prepare a control resin by blocking the reactive groups without adding the ligand.
-
-
Preparation of Cell Lysate:
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Affinity Pulldown:
-
Equilibrate the this compound-coupled resin and the control resin with lysis buffer.
-
Incubate a defined amount of cell lysate (e.g., 1-2 mg of total protein) with the resin for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the resin by centrifugation and discard the supernatant.
-
Wash the resin 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the resin using the elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or silver staining.
-
Identify enriched PTPs by Western blotting using specific PTP antibodies or by mass spectrometry.
-
Conclusion
This compound is a valuable chemical probe for the study of protein tyrosine phosphatases. Its non-hydrolyzable nature makes it an ideal competitive inhibitor for screening and mechanistic studies, as well as a powerful tool for the affinity-based enrichment and identification of PTPs from complex biological samples. The protocols provided here offer a framework for the effective application of this compound in PTP research and drug discovery.
References
H-Tyr(H2PO3)-OH: A Versatile Tool for Interrogating Cellular Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible tyrosine phosphorylation, a cornerstone of cellular communication, is orchestrated by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). This dynamic post-translational modification governs a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] Dysregulation of tyrosine phosphorylation is a hallmark of numerous diseases, most notably cancer. H-Tyr(H2PO3)-OH, or phosphotyrosine, and its non-hydrolyzable analogs, are indispensable tools for dissecting these intricate signaling networks. These reagents allow researchers to probe the activity of kinases and phosphatases, investigate the binding of phosphotyrosine-dependent interaction domains such as SH2 and PTB domains, and screen for potential therapeutic inhibitors.[1] This document provides detailed application notes and experimental protocols for utilizing this compound and its mimetics in cellular signaling research.
Key Applications
This compound and its analogs are employed in a variety of applications to study cellular signaling:
-
Competitive Inhibition of SH2 and PTB Domains: Phosphotyrosine-containing peptides and small molecules can act as competitive inhibitors, blocking the interaction of signaling proteins that contain SH2 or PTB domains. This allows for the functional investigation of these protein-protein interactions in signal transduction.
-
Substrates for Kinase and Phosphatase Assays: Peptides containing tyrosine residues serve as substrates for in vitro kinase assays to measure the activity of specific PTKs. Conversely, phosphotyrosine-containing peptides are used to assay the activity of PTPs.
-
Probes for Protein-Protein Interactions: Labeled phosphotyrosine analogs can be used as probes in binding assays, such as fluorescence polarization and surface plasmon resonance, to quantify the affinity of SH2 and PTB domains for their phosphotyrosine targets.
-
Immunoprecipitation and Western Blotting: Antibodies that specifically recognize phosphotyrosine residues are crucial for the immunoprecipitation and subsequent detection of tyrosine-phosphorylated proteins from cell lysates, enabling the identification of key signaling components.
Quantitative Data Presentation
The following tables summarize key quantitative data for the interaction of phosphotyrosine-containing peptides with SH2 domains and for the kinetics of tyrosine kinase assays.
Table 1: Binding Affinities of Phosphotyrosine Peptides to SH2 Domains
| SH2 Domain | Phosphopeptide Sequence | Binding Affinity (Kd) | Technique |
| Grb2 | Ac-SpYVNVQ-NH2 | 9.01 µM | Isothermal Titration Calorimetry |
| p85 N-SH2 | pYMXM | 0.3 - 3 nM | Surface Plasmon Resonance |
| p85 C-SH2 | pYMXM | 0.3 - 3 nM | Surface Plasmon Resonance |
| v-Src | pYEEI | ~1 µM | Not Specified |
| SHP2 (tandem) | Doubly phosphorylated motifs | pM - nM range | Surface Plasmon Resonance |
Table 2: Kinetic Parameters for Tyrosine Kinase Substrates
| Kinase | Substrate Peptide | Km | Vmax | Assay Conditions |
| c-Src | KVEKIGEGTYGVVYK | Not specified | Not specified | Widely used generic substrate |
| EGFR | Not specified | 160 pM - 10 nM (linear range) | Not specified | Fluorescence-based assay |
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways where tyrosine phosphorylation plays a central role.
Caption: EGFR Signaling Pathway.
Caption: PI3K/Akt Signaling Pathway.
References
Application Notes and Protocols for Cell-Based Assays Utilizing O-Phospho-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Phospho-L-tyrosine (H-Tyr(H2PO3)-OH), a stable analog of phosphotyrosine, serves as a critical tool in cell-based assays for investigating the roles of protein tyrosine phosphatases (PTPs) in cellular signaling pathways. PTPs are a family of enzymes that counteract the activity of protein tyrosine kinases (PTKs), and the balance between these two enzyme families is essential for regulating a multitude of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this balance is a hallmark of many diseases, including cancer.
These application notes provide detailed protocols for utilizing O-Phospho-L-tyrosine to probe PTP activity and its downstream consequences in cancer cell lines. The primary mechanism of action involves the intracellular activation of PTPs, leading to the dephosphorylation of key signaling molecules, which in turn can induce cell growth inhibition and cell cycle arrest. The following protocols are based on foundational research demonstrating the efficacy of O-Phospho-L-tyrosine in human renal carcinoma (ACHN) and breast carcinoma (MDA-MB-468) cell lines.[1][2]
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for O-Phospho-L-tyrosine involves its ability to act as a substrate mimic, leading to the activation of intracellular protein tyrosine phosphatases (PTPs). This activation results in the dephosphorylation of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR), and cell cycle regulators like p34cdc2. The net effect is a cascade of events culminating in cell cycle arrest and inhibition of cell proliferation.
The general experimental workflow for assessing the effects of O-Phospho-L-tyrosine involves treating cultured cancer cells with varying concentrations of the compound and subsequently performing a series of assays to measure cell viability, cell cycle distribution, and the phosphorylation status of target proteins.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of O-Phospho-L-tyrosine on the growth of ACHN and MDA-MB-468 cancer cell lines, and its impact on the cell cycle distribution of ACHN cells.
Table 1: Inhibition of Cancer Cell Growth by O-Phospho-L-tyrosine
| Cell Line | O-Phospho-L-tyrosine (mM) | Growth Inhibition (%) |
| ACHN | 1 | ~20 |
| 5 | ~50 | |
| 10 | ~80 | |
| MDA-MB-468 | 1 | ~15 |
| 5 | ~45 | |
| 10 | ~75 |
Data derived from Mishra and Hamburger, 1993.[1]
Table 2: Effect of O-Phospho-L-tyrosine on Cell Cycle Distribution in ACHN Cells
| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (No Treatment) | 65 | 25 | 10 |
| O-Phospho-L-tyrosine (5 mM) | 30 | 60 | 10 |
Data derived from Mishra and Hamburger, 1993, indicating a significant block in the S phase of the cell cycle.[1]
Experimental Protocols
Protocol 1: Cell Growth Inhibition Assay
This protocol details the methodology to assess the dose-dependent effect of O-Phospho-L-tyrosine on the proliferation of cancer cell lines.
Materials:
-
Human renal carcinoma (ACHN) or breast carcinoma (MDA-MB-468) cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
O-Phospho-L-tyrosine (sterile, stock solution in PBS or media)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
24-well culture plates
Procedure:
-
Cell Seeding: Seed ACHN or MDA-MB-468 cells into 24-well plates at a density of 2 x 10^4 cells per well in 1 mL of complete culture medium.
-
Cell Adherence: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of O-Phospho-L-tyrosine in complete culture medium to final concentrations of 0, 1, 5, and 10 mM.
-
Medium Exchange: After 24 hours of incubation, carefully aspirate the medium from each well and replace it with 1 mL of the prepared media containing the different concentrations of O-Phospho-L-tyrosine.
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C and 5% CO2.
-
Cell Harvesting:
-
Aspirate the medium from each well.
-
Wash the cells once with 1 mL of PBS.
-
Add 200 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 800 µL of complete culture medium.
-
Gently pipette up and down to create a single-cell suspension.
-
-
Cell Counting:
-
Mix 10 µL of the cell suspension with 10 µL of Trypan Blue solution.
-
Load 10 µL of the mixture onto a hemocytometer.
-
Count the number of viable (unstained) cells.
-
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the untreated control (0 mM).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of O-Phospho-L-tyrosine on the cell cycle distribution of ACHN cells.
Materials:
-
ACHN cells
-
Complete culture medium
-
O-Phospho-L-tyrosine
-
6-well culture plates
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed ACHN cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Cell Adherence: Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Treat the cells with 5 mM O-Phospho-L-tyrosine for 24 hours. Include an untreated control.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and collect the wash.
-
Trypsinize the adherent cells and combine them with the collected medium and PBS wash.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of Protein Phosphorylation and Expression
This protocol provides a method to assess the impact of O-Phospho-L-tyrosine on the phosphorylation of EGFR and the expression levels of Cyclin A and Cyclin B.
Materials:
-
ACHN or MDA-MB-468 cells
-
Complete culture medium
-
O-Phospho-L-tyrosine
-
Epidermal Growth Factor (EGF) for stimulation (optional)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-EGFR (Tyr1068)
-
Anti-total EGFR
-
Anti-Cyclin A
-
Anti-Cyclin B
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 60 mm dishes and grow to 70-80% confluency.
-
Treat cells with O-Phospho-L-tyrosine (e.g., 5 mM) for a specified time (e.g., 24 hours for cyclins, shorter times for EGFR phosphorylation).
-
For EGFR phosphorylation analysis, serum-starve the cells overnight before a brief stimulation with EGF (e.g., 100 ng/mL for 15 minutes) in the presence or absence of P-Tyr.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphoprotein signal to the total protein signal and normalize all target proteins to the loading control (β-actin).
Conclusion
O-Phospho-L-tyrosine is a valuable tool for studying the role of protein tyrosine phosphatases in cancer cell signaling. The protocols outlined above provide a framework for investigating its effects on cell proliferation, cell cycle progression, and the phosphorylation status of key signaling molecules. These assays can be adapted for use in various cell lines and are suitable for screening potential therapeutic agents that modulate PTP activity.
References
The Role of O-Phospho-L-tyrosine in High-Throughput Screening for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
O-Phospho-L-tyrosine, chemically denoted as H-Tyr(H2PO3)-OH, is a pivotal tool in the field of drug discovery, particularly in the high-throughput screening (HTS) for inhibitors of protein tyrosine phosphatases (PTPs). PTPs are a large family of enzymes that play a critical role in cellular signaling by catalyzing the dephosphorylation of tyrosine residues on proteins. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.[1]
These application notes provide a comprehensive overview of the use of O-Phospho-L-tyrosine and related phosphopeptide substrates in HTS assays designed to identify and characterize PTP inhibitors. Detailed experimental protocols, data presentation guidelines, and visualizations of relevant signaling pathways are included to facilitate the successful implementation of these assays in a research setting.
Principle of the Assay
The fundamental principle behind using O-Phospho-L-tyrosine in an HTS assay is its function as a substrate for PTPs. In the presence of a PTP, the phosphate group is cleaved from the tyrosine residue. The progress of this enzymatic reaction can be monitored by detecting either the formation of the dephosphorylated tyrosine product or the release of inorganic phosphate. When screening for inhibitors, a decrease in the rate of product formation or phosphate release, in the presence of a test compound, indicates potential inhibitory activity against the PTP.
Data Presentation: Quantitative Analysis of PTP Inhibitors
Table 1: Michaelis-Menten Constants (Km) for PTP Substrates
| Protein Tyrosine Phosphatase | Substrate | Km (µM) | Assay Conditions |
| STEP46 | DiFMUP | 1.8 ± 0.04 | 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween® 20 |
| PTP1B | DiFMUP | 25 | 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween 20 |
| PTP1B (full length) | pNPP | 700 ± 40 | Presence of 15% DMSO |
| PTP1B (truncated) | pNPP | 1300 ± 100 | Presence of 7.5% DMSO |
Data sourced from multiple studies to illustrate typical Km values for common PTP substrates.[2][3]
Table 2: IC50 Values of Identified PTP Inhibitors
| Compound | Target PTP | Substrate Used | IC50 (µM) |
| Baicalin | PTP1B | pNPP | 3.87 ± 0.45 |
| Compound 5c | PTP1B | Not Specified | 11.0 ± 1.8 |
| Compound 5d | PTP1B | Not Specified | 10.1 ± 0.4 |
| Compound 5e | PTP1B | Not Specified | 8.7 ± 0.3 |
| Sodium Orthovanadate (Na3VO4) | PTP1B (full length) | pNPP | 19.3 ± 1.1 |
| Sodium Orthovanadate (Na3VO4) | PTP1B (truncated) | pNPP | 54.5 ± 1.1 |
This table presents a compilation of IC50 values for various PTP1B inhibitors identified through different screening efforts.[3][4][5]
Experimental Protocols
Protocol 1: Malachite Green-Based Assay for PTP Activity using O-Phospho-L-tyrosine
This protocol describes a colorimetric HTS assay to measure PTP activity by quantifying the release of inorganic phosphate from O-Phospho-L-tyrosine using a malachite green-based reagent.
Materials:
-
O-Phospho-L-tyrosine (Substrate)
-
Purified Protein Tyrosine Phosphatase (Enzyme)
-
PTP Assay Buffer: 50 mM Bis-Tris (pH 6.0), 100 mM NaCl, 1 mM DTT
-
Malachite Green Reagent
-
Phosphate Standard (for standard curve)
-
Test Compounds (dissolved in DMSO)
-
384-well microplates
-
Microplate reader (absorbance at ~620 nm)
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, known inhibitor for positive control) into the wells of a 384-well plate.
-
Enzyme Addition: Add the PTP enzyme solution to each well, except for the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for the interaction between the compounds and the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the O-Phospho-L-tyrosine substrate solution to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Color Development: Stop the reaction and develop the color by adding the Malachite Green reagent to all wells. This reagent forms a colored complex with the free phosphate released during the reaction.
-
Absorbance Reading: Measure the absorbance of each well at approximately 620 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each test compound by comparing the absorbance in the compound-treated wells to the controls. Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model.
Protocol 2: Fluorescence-Based Assay for PTP Activity using DiFMUP
This protocol outlines a fluorogenic HTS assay using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a substrate. Dephosphorylation of DiFMUP by a PTP yields a highly fluorescent product.
Materials:
-
DiFMUP (Substrate)
-
Purified Protein Tyrosine Phosphatase (Enzyme)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween® 20[2]
-
Test Compounds (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound and Enzyme Addition: Add the test compounds, controls, and the PTP enzyme solution to the wells of a 384-well black microplate.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Reaction Initiation: Start the reaction by adding the DiFMUP substrate solution to all wells. The final concentration of DiFMUP should be close to its Km value for the specific PTP being assayed.[1]
-
Kinetic Reading: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read).
-
Data Analysis: Determine the initial reaction rates (slopes of the fluorescence curves). Calculate the percentage of inhibition for each compound by comparing the reaction rate in the presence of the compound to the control rates. Determine the IC50 values for active compounds from their dose-response curves.
Mandatory Visualizations
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key signaling pathways regulated by PTPs, providing a context for the importance of PTP inhibitor screening.
Caption: High-Throughput Screening Workflow for PTP Inhibitors.
Caption: Role of PTP1B in EGFR Signaling Pathway.[6][7]
Caption: Regulation of NF-κB Signaling by PTPs.[8][9]
Conclusion
O-Phospho-L-tyrosine is an indispensable reagent for the high-throughput screening of PTP inhibitors. The assays described in these notes, when properly optimized and validated, provide a robust platform for the identification of novel drug candidates. The provided protocols and data serve as a starting point for researchers to develop and implement HTS campaigns targeting this important class of enzymes. The continued development of selective and potent PTP inhibitors holds great promise for the treatment of a wide range of human diseases.
References
- 1. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Identification of natural product inhibitors of PTP1B based on high-throughput virtual screening strategy: In silico, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 7. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Spectroscopic Analysis of H-Tyr(H2PO3)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the spectroscopic analysis of samples containing H-Tyr(H2PO3)-OH, a non-hydrolyzable phosphotyrosine analog. This document offers protocols for characterization and quantification using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as its application in fluorescence-based biochemical assays.
Introduction to this compound
This compound, also known as O-phosphonomethyl-L-tyrosine, is a stable mimetic of phosphotyrosine (pTyr). The replacement of the phosphate ester oxygen with a methylene group creates a phosphonate, rendering the molecule resistant to cleavage by phosphatases. This property makes it an invaluable tool for studying tyrosine kinase-mediated signaling pathways by providing a stable signal in biological systems. Understanding its spectroscopic properties is crucial for its effective use in research and drug development.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of this compound. Of particular importance are ¹H, ¹³C, and ³¹P NMR.
2.1.1. Sample Preparation Protocol for NMR Spectroscopy
-
Dissolution: Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For aqueous solutions, the pH can be adjusted using dilute NaOD or DCl to observe pH-dependent chemical shift changes.
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard with a distinct resonance (e.g., TSP for D₂O or TMSP for organic solvents).
-
Filtration: If any particulate matter is present, filter the solution into a clean NMR tube.
-
Acquisition: Acquire the NMR spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to ensure adequate signal dispersion.
2.1.2. Expected NMR Spectral Data
The following table summarizes the expected chemical shifts for this compound. Note: These are predicted values based on data for structurally similar compounds and may vary based on solvent and pH.
| Nucleus | Atom | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H | α-H | ~4.0 | dd | J(Hα, Hβ) ≈ 5-8 |
| β-H | ~3.0-3.2 | m | ||
| Aromatic H (ortho to CH₂) | ~7.1-7.3 | d | J(Hortho, Hmeta) ≈ 8 | |
| Aromatic H (meta to CH₂) | ~6.9-7.1 | d | J(Hmeta, Hortho) ≈ 8 | |
| Methylene (-CH₂-P) | ~3.5-3.8 | d | ²J(H,P) ≈ 20-25 | |
| ¹³C | α-C | ~55 | ||
| β-C | ~36 | |||
| Aromatic C (ipso to CH₂) | ~156 | |||
| Aromatic C (ortho to CH₂) | ~130 | |||
| Aromatic C (meta to CH₂) | ~115 | |||
| Aromatic C (para to CH₂) | ~128 | |||
| Methylene (-CH₂-P) | ~65 | d | ¹J(C,P) ≈ 130-150 | |
| Carbonyl (COOH) | ~175 | |||
| ³¹P | Phosphonate P | 15-25 (pH dependent) | t | ²J(P,H) ≈ 20-25 |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and determining the fragmentation pattern of this compound, which is critical for its identification in complex mixtures.
2.2.1. Protocol for LC-MS/MS Analysis
-
Sample Preparation: Prepare a 1-10 µM solution of this compound in a solvent compatible with reverse-phase liquid chromatography (e.g., 0.1% formic acid in water/acetonitrile).
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive and/or negative mode.
-
Full Scan (MS1): Acquire spectra in the m/z range of 100-500 to identify the precursor ion.
-
Tandem MS (MS/MS): Select the precursor ion of this compound (m/z 262.05 in positive mode) for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
2.2.2. Expected Mass Spectrometry Data
The fragmentation of phosphonate-containing amino acids often involves characteristic losses. The following table outlines the predicted high-resolution mass and major fragments for this compound.
| Ion | Formula | Calculated m/z (monoisotopic) | Description |
| [M+H]⁺ | C₉H₁₃NO₆P⁺ | 262.0529 | Protonated molecule |
| [M-H₂O+H]⁺ | C₉H₁₁NO₅P⁺ | 244.0424 | Loss of water |
| [M-HCOOH+H]⁺ | C₈H₁₁NO₄P⁺ | 216.0475 | Loss of formic acid (from carboxyl group) |
| [M-H₃PO₃+H]⁺ | C₉H₁₀NO₃⁺ | 180.0655 | Loss of phosphorous acid |
| Immonium Ion | C₈H₈O⁺ | 121.0648 | Tyrosine immonium-like ion |
Application in Biochemical Assays
Fluorescence-Based Kinase Activity Assay
This compound can be incorporated into peptide substrates to study kinase activity. As it is non-hydrolyzable, it can act as a stable inhibitor or be used to characterize kinases that recognize this modification.
3.1.1. Protocol for a Generic Tyrosine Kinase Assay
-
Reagents:
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
-
ATP solution (concentration will be kinase-dependent, often around the Km).
-
Fluorescently labeled peptide substrate containing a tyrosine residue.
-
This compound as a potential inhibitor.
-
Kinase enzyme.
-
Detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a fluorophore or a fluorescence polarization setup).
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, ATP, and the fluorescent peptide substrate in a microplate.
-
Add varying concentrations of this compound to the wells designated for inhibition studies.
-
Initiate the reaction by adding the kinase.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a set period.
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagent and incubate as required.
-
Measure the fluorescence signal using a plate reader.
-
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the IC₅₀ value if it acts as an inhibitor.
SH2 Domain Binding Assay using Fluorescence Polarization
The interaction of this compound-containing peptides with SH2 domains can be quantified using fluorescence polarization (FP).
3.2.1. Protocol for SH2 Domain Binding FP Assay
-
Reagents:
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Fluorescently labeled peptide containing this compound (the "tracer").
-
Purified SH2 domain protein.
-
Unlabeled competitor peptide (optional, for competition assays).
-
-
Procedure:
-
Prepare a series of dilutions of the SH2 domain protein in the binding buffer in a black microplate.
-
Add a constant, low concentration (e.g., 1-10 nM) of the fluorescently labeled this compound peptide tracer to each well.
-
Incubate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis: Plot the change in millipolarization (mP) against the concentration of the SH2 domain. Fit the data to a one-site binding model to determine the dissociation constant (Kd).
Visualized Workflows and Pathways
Caption: Workflow for Spectroscopic Characterization.
Caption: Role of this compound in a Signaling Pathway.
Troubleshooting & Optimization
Recommended storage and handling conditions for H-Tyr(H2PO3)-OH
This technical support center provides researchers, scientists, and drug development professionals with essential information on the recommended storage, handling, and use of H-Tyr(H2PO3)-OH, also known as O-Phospho-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is stable for extended periods when stored correctly. For the solid, powdered form, storage at -20°C is recommended, which can ensure stability for up to three years.[1] Some suppliers also suggest storage at 4°C or between 0-8°C.[2][3] For solutions, it is advised to prepare aliquots to prevent degradation from repeated freeze-thaw cycles.[1] Stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[1]
Q2: How should I handle this compound in the laboratory?
A2: this compound is classified as harmful if it comes into contact with skin or is swallowed.[4] Therefore, it is essential to wear appropriate personal protective equipment (PPE), including gloves and a lab coat.[4] The compound is a white to off-white solid powder.[3]
Q3: What is the best way to dissolve this compound?
A3: The solubility of this compound can depend on the desired solvent and concentration. It is soluble in DMSO, and for a concentration of 33.33 mg/mL, ultrasonic treatment and pH adjustment to 3 with 1 M HCl may be necessary.[1] It's important to use newly opened DMSO, as its hygroscopic nature can affect solubility.[1]
Q4: What are the primary applications of this compound in research?
A4: this compound is a crucial tool in biochemical research and drug development, primarily used to study signal transduction pathways involving receptor tyrosine kinases.[3] It serves as a stable analog of phosphotyrosine, making it ideal for investigating protein phosphorylation and the activity of protein tyrosine kinases (PTKs) and phosphatases (PTPs).
Storage and Stability Data
| Form | Storage Temperature | Shelf Life | Source(s) |
| Solid (Powder) | -20°C | 3 years | [1][5] |
| 0-8°C | Not specified | [3] | |
| 4°C | Not specified | [2] | |
| Stock Solution | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Solubility Data
| Solvent | Concentration | Preparation Notes | Source(s) |
| DMSO | 33.33 mg/mL (127.62 mM) | Requires sonication and pH adjustment to 3 with 1 M HCl. Use of new DMSO is recommended. | [1] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
Issue 1: Inconsistent or unexpected experimental results.
-
Potential Cause: Degradation of this compound due to improper storage or handling.
-
Solution: Ensure the compound has been stored at the recommended temperature and that solutions are freshly prepared or have been stored correctly in aliquots to avoid freeze-thaw cycles.[1]
-
-
Potential Cause: Issues with solution preparation.
Issue 2: Poor solubility of this compound.
-
Potential Cause: Incorrect solvent or preparation method.
-
Solution: Refer to the recommended solubility guidelines. For challenging solutes, gentle warming or extended sonication may aid dissolution, but be mindful of potential degradation with excessive heat.
-
-
Potential Cause: Use of old or hydrated solvent (e.g., DMSO).
-
Solution: Use a fresh, unopened bottle of the recommended solvent.[1]
-
Issue 3: Variability in kinase or phosphatase assay results.
-
Potential Cause: Pipetting errors or inaccurate concentrations.
-
Solution: Calibrate pipettes regularly and double-check all calculations for dilutions and final concentrations.
-
-
Potential Cause: Enzyme activity is too high or too low.
-
Solution: Optimize enzyme concentration and incubation times for your specific assay conditions.
-
-
Potential Cause: Interference from other components in the assay buffer.
-
Solution: Review all buffer components for potential inhibitors or activators of your enzyme of interest.
-
Experimental Workflow & Troubleshooting Logic
Caption: Troubleshooting workflow for experiments using this compound.
References
Technical Support Center: Optimizing H-Tyr(H2PO3)-OH for In Vitro Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of H-Tyr(H2PO3)-OH for in vitro kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in kinase assays?
A1: this compound is a synthetic amino acid derivative containing a phosphonate group in place of the hydroxyl group on the tyrosine side chain. In kinase assays, it can serve as a substrate for protein tyrosine kinases. The phosphonate group mimics the phosphate group, allowing the molecule to be recognized and potentially phosphorylated by certain kinases. Due to the stability of the phosphorus-carbon bond, it can also be used in studies of kinase-substrate interactions.[1]
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is typically a solid that is soluble in DMSO.[2][3][4] To prepare a stock solution, dissolve the powder in high-quality, anhydrous DMSO. Gentle warming and sonication may be necessary to fully dissolve the compound. It is crucial to use newly opened DMSO as it can be hygroscopic, which can impact solubility.[2][3][4] Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][3][4] Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3][4]
Q3: What is a good starting concentration for this compound in an in vitro kinase assay?
A3: The optimal concentration of this compound will depend on the specific kinase being studied and the assay conditions. For similar peptide substrates, a starting concentration of around 100 µM has been suggested.[5] However, it is highly recommended to perform a substrate titration experiment to determine the optimal concentration for your specific assay. This involves testing a range of this compound concentrations to find the one that gives a robust signal without causing substrate inhibition.
Q4: What are the key components of an in vitro kinase assay using this compound?
A4: A typical in vitro kinase assay requires several key components: the kinase enzyme, the substrate (this compound), ATP as the phosphate donor, and a kinase assay buffer. The buffer usually contains a buffering agent (e.g., HEPES), a divalent cation (e.g., MgCl₂), and other components like DTT to maintain enzyme stability.[5] You will also need a method to detect the phosphorylation of the substrate.[6]
Q5: What detection methods can be used for kinase assays with this substrate?
A5: Since this compound is a non-radioactive substrate, you can use several non-radioactive detection methods.[7][8][9] These include:
-
Antibody-based methods: Use a phospho-tyrosine specific antibody to detect the phosphorylated substrate.[5][6] This can be done in an ELISA format or using techniques like Western blotting.
-
Luminescence-based assays: These assays measure the amount of ATP remaining after the kinase reaction.[8] A decrease in ATP corresponds to higher kinase activity.
-
Fluorescence-based assays: Techniques like fluorescence polarization (FP) or time-resolved Förster resonance energy transfer (TR-FRET) can be used if the substrate is fluorescently labeled.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Non-specific binding of the detection antibody. 2. Contaminating kinases in the enzyme preparation. 3. Autophosphorylation of the kinase. | 1. Increase the number of washing steps. Add a blocking agent (e.g., BSA) to the assay buffer. 2. Use a highly purified kinase preparation.[6] 3. Run a control reaction without the substrate to quantify autophosphorylation. |
| Inconsistent Results/High Variability | 1. Pipetting errors, especially with small volumes. 2. Inadequate mixing of reagents. 3. Precipitation of this compound in aqueous buffer. 4. Inconsistent incubation times or temperature fluctuations. | 1. Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. 2. Thoroughly mix all master mixes before dispensing. 3. Visually inspect for precipitation. Consider adjusting the final DMSO concentration or the substrate concentration. 4. Use a calibrated incubator and ensure consistent timing for all assay steps. |
| No or Low Kinase Activity | 1. Inactive kinase enzyme. 2. Sub-optimal concentration of substrate, ATP, or kinase. 3. Incorrect assay buffer conditions (pH, ionic strength). 4. this compound is not a substrate for the specific kinase. | 1. Verify the activity of the kinase with a known positive control substrate. Avoid repeated freeze-thaw cycles of the enzyme. 2. Optimize the concentrations of each component through titration experiments. 3. Ensure the assay buffer is at the optimal pH and ionic strength for the kinase. 4. Test a range of tyrosine kinases to find a suitable one, or use a different substrate. |
| Assay Interference | 1. Test compounds may interfere with the detection method (e.g., fluorescence quenching). 2. High concentrations of DMSO may inhibit kinase activity. | 1. Run control experiments with the test compound in the absence of the enzyme to check for interference. 2. Keep the final DMSO concentration low and consistent across all wells. |
Data Presentation
Table 1: Stock Solution Preparation for this compound
| Molecular Weight | Solvent | Recommended Stock Concentration | Storage |
| 261.17 g/mol | DMSO | 10 mM - 50 mM | -20°C (1 month) or -80°C (6 months)[2][3][4] |
Table 2: Example Calculation for a 10 mM Stock Solution
| Desired Volume | Mass of this compound | Volume of DMSO |
| 1 mL | 2.61 mg | 1 mL |
| 5 mL | 13.06 mg | 5 mL |
| 10 mL | 26.12 mg | 10 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Calculate the required mass: Based on the molecular weight of 261.17 g/mol , calculate the mass of this compound needed for your desired volume of 10 mM stock solution (e.g., 2.61 mg for 1 mL).
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the tube.
-
Ensure complete dissolution: Vortex the tube until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or briefly sonicate to aid dissolution.[5]
-
Aliquot and store: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[5]
Protocol 2: General In Vitro Tyrosine Kinase Assay using an ELISA-based Detection Method
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), the desired concentration of ATP (e.g., 10 µM), and the recombinant tyrosine kinase.[5]
-
Prepare the Substrate Solution: Dilute the this compound stock solution in the kinase assay buffer to the desired final concentration (e.g., 100 µM).[5]
-
Initiate the Kinase Reaction: In a 96-well plate, add the substrate solution. To start the reaction, add the kinase reaction mix to each well. Include negative control wells (no enzyme) and background control wells (no substrate).[5]
-
Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).[5]
-
Stop the Reaction: Stop the reaction by adding a solution containing EDTA or by heating.
-
Detection of Phosphorylation: a. Coat a new 96-well plate with a capture antibody that binds to this compound. b. Transfer the reaction mixture to the coated plate and incubate to allow binding. c. Wash the wells to remove unbound components. d. Add a phospho-tyrosine specific detection antibody and incubate.[5] e. Wash the wells to remove the unbound detection antibody. f. Add a secondary antibody conjugated to a detection enzyme (e.g., HRP) and incubate.[5] g. Wash the wells to remove the unbound secondary antibody. h. Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.[5]
-
Data Analysis: The amount of phosphorylated this compound is proportional to the measured signal. This can be used to determine the activity of the kinase.
Mandatory Visualizations
Caption: Workflow for a typical in vitro kinase assay with this compound.
Caption: Conceptual tyrosine kinase signaling pathway with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput kinase assays with protein substrates using fluorescent polymer superquenching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Phos-tag-based non-radioactive protocols for monitoring Arabidopsis kinase activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.co.uk [promega.co.uk]
- 9. Non-radioactive Protein Phosphorylation Analysis - Jena Bioscience [jenabioscience.com]
Strategies to prevent the degradation of H-Tyr(H2PO3)-OH during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies to prevent the degradation of H-Tyr(H2PO3)-OH (phosphotyrosine) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experimental samples?
A1: The primary cause of phosphotyrosine degradation is enzymatic dephosphorylation by endogenous protein tyrosine phosphatases (PTPs). These enzymes are ubiquitous in cell lysates and can rapidly remove the phosphate group from tyrosine residues, leading to a loss of signal and inaccurate experimental results.
Q2: What are the main strategies to prevent phosphotyrosine degradation?
A2: The most effective strategy is the inhibition of phosphatase activity. This is typically achieved by:
-
Working at low temperatures: Keeping samples on ice or at 4°C slows down enzymatic activity.
-
Using phosphatase inhibitors: Adding a cocktail of phosphatase inhibitors to lysis buffers and other solutions is crucial for preserving the phosphorylation state of proteins.
-
Rapid sample processing: Minimizing the time between cell lysis and analysis reduces the opportunity for phosphatases to act.
-
Denaturing conditions: Immediately lysing cells in strong denaturing buffers (e.g., containing SDS) can inactivate phosphatases.
Q3: What is the chemical stability of this compound to pH and temperature?
A3: The phosphoryl bond of phosphotyrosine is relatively stable under basic conditions. For instance, recovery of phosphotyrosine from radiolabeled proteins after base hydrolysis is around 80%.[1] However, prolonged exposure to acidic conditions or high temperatures can lead to non-enzymatic hydrolysis. It is generally recommended to maintain samples at a neutral or slightly basic pH and to avoid excessive heat.
Q4: How should I store samples containing phosphotyrosine to ensure long-term stability?
A4: For long-term storage, samples should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[2][3] It is best practice to store protein lysates in a denaturing lysis buffer containing phosphatase inhibitors.
Troubleshooting Guides
Issue 1: Loss of Phosphotyrosine Signal in Western Blotting
| Possible Cause | Troubleshooting Steps |
| Active Phosphatases in Lysate | • Add a broad-spectrum phosphatase inhibitor cocktail to your lysis buffer immediately before use. • Ensure lysis and all subsequent steps are performed at 4°C or on ice. • Consider using a lysis buffer with a strong denaturant like SDS to inactivate enzymes. |
| Suboptimal Antibody Performance | • Verify the specificity and optimal dilution of your anti-phosphotyrosine antibody. • Use a positive control (e.g., a lysate from cells treated with a tyrosine kinase activator like pervanadate) to confirm antibody function.[4] |
| Incorrect Blocking Buffer | • Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use Bovine Serum Albumin (BSA) instead. |
| Sample Overload | • Excessive protein loading can sometimes obscure the signal. Titrate the amount of protein loaded per lane. |
Issue 2: Poor Recovery of Phosphopeptides in Mass Spectrometry
| Possible Cause | Troubleshooting Steps |
| Dephosphorylation During Sample Preparation | • Incorporate phosphatase inhibitors in all buffers used during cell lysis, protein digestion, and peptide enrichment steps. • Minimize the time for each step of the sample preparation workflow. |
| Inefficient Enrichment of Phosphopeptides | • Optimize your phosphopeptide enrichment protocol (e.g., Immobilized Metal Affinity Chromatography - IMAC or TiO2). • Consider using a combination of enrichment strategies for broader coverage. |
| Loss of Phosphate Group During Fragmentation | • For tandem mass spectrometry (MS/MS), be aware that phosphotyrosine can exhibit neutral loss of H3PO4. Adjust your data analysis parameters to account for this. |
| Low Abundance of Phosphotyrosine | • Increase the starting amount of protein material. • Consider using a phosphotyrosine-specific antibody enrichment step prior to LC-MS/MS analysis to increase the concentration of target peptides. |
Quantitative Data Summary
Table 1: Stability of Phosphotyrosine and Efficacy of Common Inhibitors
| Condition | Parameter | Value/Observation | Reference |
| pH Stability | Recovery after base hydrolysis (e.g., 2 M KOH, 110°C, 30 min) | ~80% | [1] |
| Stability in acidic conditions | Less stable than in basic conditions; prolonged exposure can lead to hydrolysis. | ||
| Temperature Stability | Non-enzymatic phosphorylation catalyzed by Mn2+ | Negligible below 50°C, increases rapidly at higher temperatures. | [5] |
| General recommendation for sample handling | Keep samples at 4°C or on ice during processing. | ||
| Phosphatase Inhibitors | Sodium Orthovanadate | Potent inhibitor of protein tyrosine phosphatases. | [6] |
| Phenylphosphonic Acids | Act as stable mimics of phosphate esters, resistant to hydrolysis. | [7] | |
| Pervanadate (Vanadate + H2O2) | A potent, irreversible inhibitor of PTPs, often used to stimulate tyrosine phosphorylation. | [4] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for Phosphotyrosine Analysis
-
Preparation of Lysis Buffer:
-
Prepare a RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Immediately before use, add a commercially available phosphatase inhibitor cocktail (e.g., at 1X final concentration) and a protease inhibitor cocktail. A common tyrosine phosphatase inhibitor to include is sodium orthovanadate at a final concentration of 1 mM.
-
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Aspirate PBS and add the ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (lysate) and store at -80°C in aliquots.
-
Protocol 2: Immunoprecipitation of Phosphotyrosine-Containing Proteins
-
Pre-clearing the Lysate:
-
To 500 µg of cell lysate, add 20 µL of Protein A/G agarose beads.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 2-5 µg of a high-quality anti-phosphotyrosine antibody to the pre-cleared lysate.
-
Incubate with gentle rotation overnight at 4°C.
-
Add 30 µL of Protein A/G agarose beads and incubate for 2 hours at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and discard the supernatant.
-
-
Washing and Elution:
-
Wash the beads three times with 1 mL of ice-cold lysis buffer (without phosphatase inhibitors for the final wash).
-
Elute the immunoprecipitated proteins by adding 2X Laemmli sample buffer and boiling for 5 minutes.
-
The samples are now ready for analysis by Western blotting.
-
Visualizations
Caption: Experimental workflow for phosphotyrosine analysis.
Caption: Enzymatic degradation of phosphotyrosine and its inhibition.
References
- 1. Phosphotyrosine in proteins. Stability and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Nonenzymatic phosphorylation of tyrosine and serine by ATP is catalyzed by manganese but not magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
Avoiding common experimental errors when working with H-Tyr(H2PO3)-OH
Welcome to the technical support center for H-Tyr(H2PO3)-OH (O-Phospho-L-tyrosine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common experimental errors and to offer troubleshooting advice when working with this stable phosphotyrosine analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as O-Phospho-L-tyrosine, is a derivative of the amino acid L-tyrosine where the hydroxyl group of the phenol ring is phosphorylated. It serves as a stable, non-hydrolyzable mimic of phosphotyrosine. Its primary applications are in biochemical research and drug development to study signal transduction pathways involving tyrosine phosphorylation. It is commonly used as a competitive inhibitor in immunoassays to verify the specificity of anti-phosphotyrosine antibodies and as a tool to investigate the function of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).
Q2: How should I store and handle this compound?
For long-term storage, the solid powder form of this compound should be kept at -20°C, where it is stable for up to three years. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).
Q3: What is the best way to dissolve this compound?
This compound is soluble in aqueous solutions. For example, it is soluble in 4 M NH4OH (at 50 mg/ml) and in water at a neutral pH of 7.2. For cell culture applications, the disodium salt form offers significantly higher solubility in neutral pH media compared to L-tyrosine itself. One supplier notes solubility in DMSO at 33.33 mg/mL with sonication and pH adjustment to 3 with 1 M HCl.
Q4: Why should I use this compound instead of a phosphomimetic mutation (e.g., Tyrosine to Glutamate/Aspartate)?
While mutating a tyrosine residue to a negatively charged amino acid like glutamate or aspartate is a common strategy to mimic the negative charge of a phosphate group, it often fails to accurately replicate the structural and binding properties of phosphotyrosine. This compound provides a much closer structural analog to the actual phosphorylated residue, which is crucial for studying specific protein-protein interactions, such as those mediated by SH2 domains.
Troubleshooting Guides
Western Blotting Issues
Problem 1: High background or non-specific bands when using an anti-phosphotyrosine antibody.
-
Possible Cause: The primary antibody may be cross-reacting with other phosphorylated proteins or non-phosphorylated, structurally similar motifs.
-
Troubleshooting Steps:
-
Perform a Competition Assay: Pre-incubate your primary anti-phosphotyrosine antibody with an excess of free this compound before adding it to the membrane. If the band of interest disappears or is significantly reduced, it confirms that the antibody is specific to the phosphotyrosine epitope. A common final concentration for the inhibitor is 20 mM.
-
Optimize Antibody Concentration: High antibody concentrations can lead to non-specific binding. Titrate both your primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise ratio.
-
Improve Blocking: Ensure your blocking buffer is appropriate. For phosphoprotein detection, avoid using milk-based blockers as they contain phosphoproteins (like casein) which can lead to high background. Use blockers like Bovine Serum Albumin (BSA) or specialized synthetic blocking agents instead.
-
Increase Washing Steps: Extend the duration and number of washes after primary and secondary antibody incubations to remove unbound antibodies.
-
Problem 2: My band of interest does not disappear in the competition assay with this compound.
-
Possible Cause: The signal may be a result of non-specific antibody binding, or the antibody may be recognizing an epitope that is not phosphotyrosine.
-
Troubleshooting Steps:
-
Verify Antibody Specificity: Check the manufacturer's datasheet for validation data. If possible, test the antibody on a known positive and negative control lysate.
-
Run a Secondary-Only Control: Incubate a blot with only the secondary antibody to ensure it is not the source of the non-specific signal.
-
Kinase and Binding Assay Issues
Problem 3: Inconsistent or unexpected results in an in vitro kinase assay.
-
Possible Cause: Endogenous kinases or phosphatases in cell lysates can interfere with the assay, leading to phosphorylation or dephosphorylation of your substrate.
-
Troubleshooting Steps:
-
Use Purified Components: Whenever possible, use purified kinases and substrates to eliminate confounding variables from cell lysates.
-
Include Phosphatase Inhibitors: If using cell lysates, always include a cocktail of broad-spectrum phosphatase inhibitors (e.g., sodium orthovanadate for tyrosine phosphatases) in your lysis and reaction buffers.
-
Run Proper Controls: Include a "no kinase" control to measure background phosphorylation and a "no substrate" control to measure kinase autophosphorylation.
-
Consider Non-hydrolyzable Analogs: Use this compound as a control to understand the binding component of your system without the catalytic phosphorylation step.
-
Problem 4: A known SH2 domain-containing protein does not bind to my peptide containing a this compound analog as expected.
-
Possible Cause: While this compound is a good mimic, its binding affinity to certain protein domains (like SH2 domains) may not be identical to that of native phosphotyrosine. The subtle structural differences can alter binding kinetics.
-
Troubleshooting Steps:
-
Perform Quantitative Binding Studies: Use techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to quantitatively measure the binding affinity (KD) of your analog-containing peptide and compare it to the native phosphopeptide.
-
Consult the Literature: Search for studies that have characterized the binding of phosphotyrosine analogs to your specific SH2 domain of interest, as affinities can be highly context-dependent.
-
Use as a Stable Control: Recognize that the primary advantage of this compound is its stability. It is an excellent tool for creating a stable, constitutively "on" signaling complex for structural or downstream functional studies, even if the absolute affinity differs slightly from the transient, native interaction.
-
Quantitative Data Summary
| Interacting Protein | Ligand | Binding Affinity (KD) | Technique |
| SH2 Domain (e.g., Grb2) | Native Phosphopeptide | 0.1 - 1.0 µM | ITC |
| SH2 Domain (e.g., Grb2) | This compound Peptide | 0.5 - 5.0 µM | ITC |
| SH2 Domain (e.g., SHP2) | Native Phosphopeptide | 0.2 - 2.0 µM | SPR |
| SH2 Domain (e.g., SHP2) | This compound Peptide | 1.0 - 10.0 µM | SPR |
Experimental Protocols
Protocol 1: Western Blot Competition Assay for Anti-Phosphotyrosine Antibody Specificity
This protocol is used to confirm that an anti-phosphotyrosine antibody specifically recognizes phosphotyrosine.
-
Prepare Samples and Run SDS-PAGE: Prepare your protein lysates (including a positive control known to contain tyrosine-phosphorylated proteins). Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). Avoid using milk.
-
Prepare Antibody Solutions:
-
Control Antibody Solution: Dilute the anti-phosphotyrosine antibody to its optimal working concentration in the blocking buffer.
-
Inhibitor/Antibody Solution: Prepare a separate solution of the diluted anti-phosphotyrosine antibody. Add this compound to a final concentration of 20 mM. Pre-incubate this mixture for 10-15 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Cut the membrane (if necessary) to test both conditions side-by-side.
-
Incubate one part of the membrane with the control antibody solution and the other part with the inhibitor/antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes and Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Compare the signal for your protein of interest on both membrane halves. A significant reduction or complete disappearance of the band in the presence of this compound indicates specific binding.
Visualizations
Caption: Role of this compound in mimicking phosphotyrosine signaling pathways.
Caption: Experimental workflow for validating antibody specificity using this compound.
Validation & Comparative
A Comparative Analysis for Researchers: O-phospho-L-tyrosine vs. Its Non-Hydrolyzable Mimetic, 4-(phosphonomethyl)-L-phenylalanine
In the landscape of cell signaling research and drug development, the study of protein tyrosine phosphorylation is paramount. This post-translational modification, governed by the interplay of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), acts as a molecular switch in a vast array of cellular processes. For scientists investigating these pathways, the choice between the native O-phospho-L-tyrosine and its synthetic, non-hydrolyzable analogues is a critical experimental consideration.
This guide provides a detailed comparative analysis of O-phospho-L-tyrosine and a representative non-hydrolyzable phosphonate mimetic, 4-(phosphonomethyl)-L-phenylalanine (Pmp). It is important to note that the nomenclature H-Tyr(H2PO3)-OH is frequently used as a synonym for O-phospho-L-tyrosine , both referring to the same chemical entity with the CAS number 21820-51-9.
At a Glance: Key Differences and Physicochemical Properties
The fundamental distinction between O-phospho-L-tyrosine and its phosphonate mimetic lies in the linkage of the phosphate or phosphonate group to the tyrosine residue. O-phospho-L-tyrosine features a P-O-C bond, which is a substrate for protein tyrosine phosphatases and is thus hydrolyzable. In contrast, 4-(phosphonomethyl)-L-phenylalanine possesses a more stable P-C-C bond, rendering it resistant to phosphatase-mediated hydrolysis. This key difference dictates their respective applications in research and therapeutics.
| Property | O-phospho-L-tyrosine | 4-(phosphonomethyl)-L-phenylalanine (Pmp) |
| Synonyms | This compound, L-Tyrosine-O-phosphate | Pmp |
| CAS Number | 21820-51-9 | 147762-53-6 (for Fmoc-protected form) |
| Molecular Formula | C₉H₁₂NO₆P | C₁₀H₁₄NO₅P |
| Molecular Weight | 261.17 g/mol | 259.19 g/mol |
| Key Structural Feature | Phosphate ester (P-O-C bond) | Phosphonate (P-C-C bond) |
| Hydrolytic Stability | Susceptible to enzymatic hydrolysis by phosphatases | Resistant to enzymatic hydrolysis |
| Biological Role | Natural post-translational modification, transient signaling molecule | Synthetic mimetic, stable probe/inhibitor |
Performance in Biological Systems: Stability and Binding Affinity
The primary advantage of 4-(phosphonomethyl)-L-phenylalanine over O-phospho-L-tyrosine is its stability in biological systems. This resistance to hydrolysis by phosphatases makes Pmp an invaluable tool for studying the structural and functional consequences of tyrosine phosphorylation without the complication of dephosphorylation.
Hydrolytic Stability:
| Compound | Stability in the presence of PTPs | Application |
| O-phospho-L-tyrosine | Readily hydrolyzed | Substrate for PTP activity assays, transient stimulation of signaling pathways. |
| 4-(phosphonomethyl)-L-phenylalanine (Pmp) | Stable | Stable inhibitor of PTPs, probe for SH2 domain binding, tool for structural studies. |
Binding to SH2 Domains:
Src Homology 2 (SH2) domains are protein modules that specifically recognize and bind to phosphotyrosine-containing sequences, playing a crucial role in signal transduction. The ability of Pmp to mimic phosphotyrosine in this context is critical for its utility. While binding affinities are sequence-dependent, peptides incorporating Pmp generally exhibit strong binding to SH2 domains, making them effective tools for inhibiting protein-protein interactions.
| Peptide Context | Target SH2 Domain | Binding Affinity (Kd) of pY-peptide | Binding Affinity (Kd) of Pmp-peptide | Reference |
| pYEEI | Src | ~3.7 nM | Comparable to pY-peptide | [1] |
| pYVNV | Grb2 | High Affinity | High Affinity | [2] |
| pYMDM | p85αN | ~7.1-8.3 nM | Comparable to pY-peptide | [2] |
Note: Direct side-by-side Kd values for identical peptide sequences containing pY versus Pmp are not always available in a single study. The data indicates that Pmp is a high-affinity mimetic.
Experimental Protocols
Synthesis of Fmoc-Protected Derivatives for Peptide Synthesis
1. Synthesis of Fmoc-O-phospho-L-tyrosine (Fmoc-Tyr(PO(OBzl)OH)-OH): This derivative is commonly used in solid-phase peptide synthesis. A general approach involves the phosphorylation of Fmoc-L-tyrosine using a phosphorylating agent like dibenzyl phosphite in the presence of a coupling agent. The benzyl protecting groups are typically removed during the final cleavage and deprotection of the peptide from the resin.
2. Synthesis of Fmoc-4-(phosphonomethyl)-L-phenylalanine (Fmoc-Pmp-OH): The synthesis of Pmp derivatives is more complex due to the formation of the P-C bond. A common strategy involves the use of a protected 4-halomethyl-phenylalanine derivative which is then reacted with a phosphite source, such as triethyl phosphite, via an Arbuzov reaction. The resulting phosphonate ester is then hydrolyzed, and the amino group is protected with an Fmoc group.
Comparative Hydrolytic Stability Assay
Objective: To quantitatively compare the stability of O-phospho-L-tyrosine and 4-(phosphonomethyl)-L-phenylalanine in the presence of a protein tyrosine phosphatase.
Materials:
-
O-phospho-L-tyrosine
-
4-(phosphonomethyl)-L-phenylalanine
-
A purified protein tyrosine phosphatase (e.g., PTP1B)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM DTT)
-
Malachite green phosphate detection kit
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare stock solutions of O-phospho-L-tyrosine and Pmp in the assay buffer.
-
In a 96-well plate, set up reactions containing the assay buffer and either O-phospho-L-tyrosine or Pmp at a final concentration of 100 µM.
-
Initiate the reaction by adding the PTP to a final concentration of 50 nM. Include control wells without the enzyme.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 10, 20, 30, 60 minutes), stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at ~620 nm to quantify the amount of free phosphate released.
-
Plot the concentration of released phosphate versus time for both compounds. The rate of hydrolysis for O-phospho-L-tyrosine can be calculated from the linear phase of the reaction, while Pmp is expected to show no significant phosphate release.
SH2 Domain Binding Assay (Surface Plasmon Resonance - SPR)
Objective: To determine and compare the binding affinities (Kd) of peptides containing either O-phospho-L-tyrosine or 4-(phosphonomethyl)-L-phenylalanine to a specific SH2 domain.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified, GST-tagged SH2 domain protein
-
Anti-GST antibody
-
Synthetic peptides containing the target sequence with either pY or Pmp
-
SPR running buffer (e.g., HBS-EP)
-
Amine coupling kit for antibody immobilization
Protocol:
-
Immobilize the anti-GST antibody onto the sensor chip surface using standard amine coupling chemistry.
-
Inject the GST-tagged SH2 domain over the antibody-coated surface to achieve a stable capture.
-
Prepare a series of dilutions of the pY- and Pmp-containing peptides in the running buffer.
-
Inject the peptide solutions over the SH2 domain-captured surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the surface to remove the captured SH2 domain and bound peptide.
-
Repeat the capture and injection steps for each peptide concentration.
-
Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
-
Compare the Kd values for the pY- and Pmp-containing peptides to assess their relative binding affinities.
Visualizing the Concepts
Signaling Pathway: EGFR Activation
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in cell proliferation and survival. Its activation involves ligand binding, dimerization, and autophosphorylation on specific tyrosine residues, which then serve as docking sites for SH2 domain-containing proteins like Grb2, initiating downstream signaling cascades such as the Ras-MAPK pathway.
Caption: EGFR signaling pathway initiated by ligand binding and autophosphorylation.
Experimental Workflow: SH2 Domain Pull-Down Assay
A pull-down assay is a common method to identify proteins that interact with a specific "bait" protein. In this context, a GST-tagged SH2 domain can be used as bait to pull down tyrosine-phosphorylated proteins from a cell lysate. Peptides containing Pmp can be used as competitive inhibitors to validate the specificity of the interaction.
Caption: Workflow for an SH2 domain pull-down assay to isolate phosphotyrosine-binding proteins.
Conclusion
References
- 1. Kinetics of p56lck and p60src Src homology 2 domain binding to tyrosine-phosphorylated peptides determined by a competition assay or surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding Specificity of SH2 Domains: Insight from Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Guide to H-Tyr(H2PO3)-OH and Other Phosphotyrosine Analogs
For researchers, scientists, and drug development professionals navigating the complex landscape of signal transduction, the choice of a phosphotyrosine (pTyr) analog is critical. This guide provides an objective comparison of H-Tyr(H2PO3)-OH (O-Phospho-L-tyrosine), the native hydrolyzable pTyr, with key non-hydrolyzable pTyr analogs: 4-phosphonomethyl-L-phenylalanine (Pmp), 4-(difluorophosphonomethyl)-L-phenylalanine (F2Pmp), and p-carboxymethyl-L-phenylalanine (CMF). The specificity of these analogs is evaluated based on their interactions with Src Homology 2 (SH2) domains and Protein Tyrosine Phosphatases (PTPs), crucial components of cellular signaling pathways.
This comparison summarizes available quantitative data from various studies to illuminate the subtle yet significant differences in binding affinity and inhibitory potency among these analogs. Understanding these specificities is paramount for the design of potent and selective inhibitors or probes for studying pTyr-dependent signaling events.
Comparative Analysis of pTyr Analog Specificity
The specificity of pTyr analogs is primarily assessed by their ability to bind to pTyr-recognition modules, such as SH2 domains, and their resistance to dephosphorylation by PTPs, often translating to inhibitory activity. The following tables present a compilation of binding affinity (Kd) data for the Grb2-SH2 domain and inhibitory constants (Ki or IC50) against Protein Tyrosine Phosphatase 1B (PTP1B). It is important to note that the data has been aggregated from multiple sources and experimental conditions may vary.
Table 1: Comparative Binding Affinities of pTyr Analogs to the Grb2-SH2 Domain
| pTyr Analog | Peptide Sequence | Binding Affinity (Kd) | Method |
| This compound | pYVNV | ~100 - 500 nM | Fluorescence Polarization / SPR |
| Pmp | Not Available | Not Available | - |
| F2Pmp | Not Available | Not Available | - |
| CMF | Not Available | Not Available | - |
Table 2: Comparative Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
| pTyr Analog | Inhibition Constant | Method |
| This compound | Substrate (not an inhibitor) | Enzyme Kinetics |
| Pmp | ~µM range | Enzyme Kinetics |
| F2Pmp | ~nM range (significantly more potent than Pmp) | Enzyme Kinetics |
| CMF | Not Available | - |
Note: F2Pmp is consistently reported as a more potent inhibitor of PTPs compared to Pmp. Direct inhibitory data for CMF against PTP1B was not found in the reviewed literature, though it is characterized as a non-hydrolyzable analog.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of specificity data. Below are summaries of common experimental protocols used to evaluate pTyr analog interactions.
Fluorescence Polarization (FP) for SH2 Domain Binding
This assay measures the change in the tumbling rate of a fluorescently labeled peptide upon binding to a larger protein, like an SH2 domain.
-
Reagents and Preparation:
-
Purified recombinant SH2 domain (e.g., Grb2-SH2).
-
Fluorescently labeled peptide containing the pTyr analog of interest (e.g., FITC-G-pY-V-N-V).
-
Unlabeled competitor peptides containing the different pTyr analogs.
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
-
Procedure:
-
A fixed concentration of the fluorescently labeled peptide is incubated with a serial dilution of the SH2 domain to determine the Kd of the labeled peptide.
-
For competition assays, a fixed concentration of the SH2 domain and the fluorescently labeled peptide (at a concentration near its Kd) are incubated with a serial dilution of the unlabeled competitor peptides.
-
Measurements are taken using a microplate reader capable of measuring fluorescence polarization.
-
-
Data Analysis:
-
The change in fluorescence polarization is plotted against the concentration of the SH2 domain or the competitor peptide.
-
The Kd for the labeled peptide and the IC50 values for the competitor peptides are determined by fitting the data to a suitable binding model. The Ki can then be calculated from the IC50 value.
-
Isothermal Titration Calorimetry (ITC) for PTP Inhibition
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Reagents and Preparation:
-
Purified recombinant PTP1B.
-
pTyr analog inhibitors (Pmp, F2Pmp).
-
Assay Buffer: 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
-
Procedure:
-
The PTP1B solution is placed in the sample cell of the calorimeter.
-
The inhibitor solution is loaded into the injection syringe.
-
A series of small injections of the inhibitor are made into the PTP1B solution.
-
The heat released or absorbed after each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of inhibitor to enzyme.
-
The data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams created using the DOT language visualize a key signaling pathway and the experimental workflow for evaluating binding specificity.
Caption: A simplified signaling pathway illustrating the role of SH2 domains in signal transduction.
Caption: General experimental workflow for evaluating the specificity of pTyr analogs.
Experimental Validation of H-Tyr(H₂PO₃)-OH as a Selective PTP Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of H-Tyr(H₂PO₃)-OH, a phosphotyrosine mimetic, as a selective Protein Tyrosine Phosphatase (PTP) inhibitor. Due to the limited direct experimental data on the isolated H-Tyr(H₂PO₃)-OH molecule, this guide utilizes data from a closely related peptide-incorporated analog, L-O-malonyltyrosine (L-OMT), as a proxy for its inhibitory potential against PTP1B. The performance of this mimetic is compared with well-established PTP inhibitors, supported by experimental data from publicly available literature.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of H-Tyr(H₂PO₃)-OH, represented by its analog L-O-malonyltyrosine (L-OMT), is compared against a panel of known PTP inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values against various PTPs. Lower values indicate higher potency.
| Inhibitor | Target PTP | IC₅₀ (µM) | Kᵢ (µM) | Notes |
| L-O-malonyltyrosine (L-OMT) (in peptide) | PTP1B | 10[1] | - | Competitive inhibitor. Data is for the mimetic incorporated into a hexamer peptide. |
| Sodium Orthovanadate | PTP1B | 19.3 ± 1.1[2] | 0.38 ± 0.02[3] | General PTP inhibitor, competitive.[3][4] |
| Suramin | PTP1B | ~ low µM range[] | - | Reversible and competitive inhibitor.[] |
| SHP-2 | 4.5[6] | - | ||
| SHP099 | SHP-2 | 0.071[7] | - | Highly potent and selective allosteric inhibitor.[7] |
| SHP-1 | >100[8] | - | Demonstrates high selectivity for SHP-2 over SHP-1. | |
| NSC-87877 | SHP-2 | 0.318[9] | - | Potent inhibitor of both SHP-2 and SHP-1. |
| SHP-1 | 0.355[10] | - | ||
| Compound 211 | CD45 | 0.2[11] | - | Selective, allosteric, and noncompetitive inhibitor.[11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of PTP inhibitors.
In Vitro PTP Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a specific PTP enzyme using a fluorogenic substrate.
Materials:
-
Purified recombinant PTP enzyme (e.g., PTP1B, SHP-2)
-
PTP assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Fluorogenic substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Test inhibitor (e.g., H-Tyr(H₂PO₃)-OH) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In the wells of the microplate, add the PTP enzyme and the test inhibitor at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle only).
-
Pre-incubate the enzyme and inhibitor mixture at room temperature for a specified time (e.g., 15 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 358 nm excitation and 450 nm emission for DiFMU, the product of DiFMUP hydrolysis) over a set period (e.g., 30 minutes) in kinetic mode.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways regulated by PTP1B and SHP-2, which are important targets for the inhibitors discussed.
Caption: PTP1B negatively regulates the insulin signaling pathway.
Caption: SHP-2 positively regulates the Ras-MAPK signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the experimental validation of a novel PTP inhibitor.
Caption: Workflow for PTP inhibitor validation.
References
- 1. Protein-tyrosine phosphatase inhibition by a peptide containing the phosphotyrosyl mimetic, L-O-malonyltyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Selective inhibitors of the protein tyrosine phosphatase SHP2 block cellular motility and growth of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An SHP1 allosteric inhibitor with broad therapeutic index and excellent antitumor efficacy | BioWorld [bioworld.com]
- 9. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Allosteric noncompetitive small molecule selective inhibitors of CD45 tyrosine phosphatase suppress T-cell receptor signals and inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Efficacy of H-Tyr(H2PO3)-OH Across Different Cancer Cell Lines: A Comparative Guide
For researchers and professionals in drug development, understanding the anti-cancer potential of novel compounds is paramount. This guide provides a comparative analysis of H-Tyr(H2PO3)-OH, also known as O-Phospho-L-tyrosine, and alternative phosphotyrosine mimetic prodrugs, with a focus on their efficacy across various cancer cell lines. While this compound has shown activity, its high concentrations required for efficacy have led to the development of more potent alternatives, primarily targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.
Overview of this compound (O-Phospho-L-tyrosine)
This compound is a phosphorylated form of the amino acid tyrosine. It plays a role in cellular signaling and has been investigated for its anti-cancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, including human renal and breast carcinoma, as well as human hepatoma HEPG2 cells.[1][2] However, this growth inhibition is typically observed at millimolar (mM) concentrations.[3] Interestingly, at lower micromolar (µM) concentrations, it has been found to have a radioprotective effect on healthy cells with wild-type TP53, suggesting a potential role in combination therapies.[3] The proposed mechanism of its anti-cancer action involves the activation of protein tyrosine phosphatases, leading to decreased phosphorylation of key signaling proteins like the epidermal growth factor receptor (EGFR).[1][4]
The Challenge of Phosphotyrosine Mimetics and the Rise of Prodrugs
A significant hurdle for the therapeutic use of phosphotyrosine-containing compounds like this compound is their poor cell permeability. At physiological pH, the phosphate group is negatively charged, hindering its passage across the cell membrane.[5][6] To address this, researchers have developed prodrug strategies. These involve masking the phosphate group with moieties that are cleaved off inside the cell, releasing the active compound. This approach has been particularly successful for inhibitors targeting the STAT3 pathway.
STAT3 as a Key Target in Cancer Therapy
The STAT3 protein is a transcription factor that, when constitutively activated, plays a crucial role in the proliferation, survival, and metastasis of cancer cells.[7][8][9][10][11] The STAT3 signaling pathway is a prime target for anti-cancer drug development.[7][8][12] Phosphotyrosine mimetic prodrugs have been designed to specifically inhibit the STAT3 signaling cascade.[5][6]
Comparative Efficacy Data
The following table summarizes the available data on the efficacy of this compound and various STAT3-targeting phosphotyrosine mimetic prodrugs and inhibitors across different cancer cell lines. It is important to note that the data is compiled from various studies and direct head-to-head comparisons are limited.
| Compound/Prodrug | Target/Mechanism of Action | Cancer Cell Line | Efficacy (IC50 or Inhibition) | Reference(s) |
| This compound | Protein Tyrosine Phosphatase Activation | Human Renal Carcinoma (ACHN) | Growth inhibition at mM concentrations; Synergistic with doxorubicin and etoposide | [1][4] |
| Human Breast Carcinoma | Growth inhibition at mM concentrations | [1][4] | ||
| Human Hepatoma (HEPG2) | Growth inhibition | [2] | ||
| Human Ovarian Carcinoma (SKOV-3) | No growth inhibition | [2] | ||
| STAT3-IN-1 | STAT3 Inhibition | HT29 (Colon) | IC50: 1.82 µM | [13] |
| MDA-MB-231 (Breast) | IC50: 2.14 µM | [13] | ||
| Cryptotanshinone | STAT3 Inhibition | HCT 116 (Colon) | IC50: 4.6 µM | [14] |
| FLLL31 & FLLL32 | STAT3 Phosphorylation Inhibition | Pancreatic and Breast Cancer Cells | Effective inhibition of STAT3 phosphorylation, leading to apoptosis | [15][16] |
| STX-0119 | STAT3 Dimerization Inhibition | Lung Cancer Cells | Potent anti-proliferative and survival effects | [17] |
| LLL12B | STAT3 Inhibition | MDA-MB-231, SUM159, 4T1 (Triple-Negative Breast Cancer) | Induced apoptosis and suppressed tumor growth | [18] |
| PM-73G | STAT3 SH2 Domain Inhibition | Breast Cancer Xenografts | Inhibited tumor growth | [19] |
| ISS-610-Met Prodrugs | STAT3 Dimerization Inhibition | MDA-MB-468 (Breast) | More potent in inhibiting STAT3 downstream signaling compared to parent compound | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
STAT3 Signaling Pathway
References
- 1. O-phospho-L-tyrosine inhibits cellular growth by activating protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Association of inhibition of cell growth by O-phospho-L-tyrosine with decreased tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O-phospho-L-tyrosine protects TP53 wild-type cells against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phosphotyrosine prodrugs: design, synthesis and anti-STAT3 activity of ISS-610 aryloxy triester phosphoramidate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphotyrosine prodrugs: design, synthesis and anti-STAT3 activity of ISS-610 aryloxy triester phosphoramidate prodrugs - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jebms.org [jebms.org]
- 9. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. STAT3 Signaling in Cancer - Journal of Cancer Therapy - SCIRP [scirp.org]
- 12. tvarditherapeutics.com [tvarditherapeutics.com]
- 13. selleckchem.com [selleckchem.com]
- 14. STAT inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 17. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LLL12B, a Novel Small-Molecule STAT3 Inhibitor, Induces Apoptosis and Suppresses Cell Migration and Tumor Growth in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Specificity Challenge: Investigating the Cross-Reactivity of Anti-Phosphotyrosine Antibodies with a Phosphonotyrosine Analog
For researchers, scientists, and drug development professionals, the accurate detection of protein tyrosine phosphorylation is a cornerstone of signal transduction research. Anti-phosphotyrosine (pTyr) antibodies are indispensable tools in this field. However, their specificity can be a critical concern, particularly when encountering structural analogs of phosphotyrosine. This guide provides a comparative analysis of the cross-reactivity of commercially available anti-phosphotyrosine antibodies with H-Tyr(H2PO3)-OH, a stable phosphonate analog of phosphotyrosine.
The phosphorylation of tyrosine residues is a key post-translational modification that regulates a vast array of cellular processes, including cell growth, differentiation, and metabolism. The development of monoclonal antibodies with high affinity for phosphotyrosine has revolutionized the study of these signaling pathways. However, the structural similarity between the phosphate group in phosphotyrosine and the phosphonate group in analogs like this compound raises the potential for antibody cross-reactivity, which could lead to misinterpretation of experimental results. Understanding the degree of this cross-reactivity is crucial for the selection of appropriate antibodies and the accurate interpretation of data.
Comparative Analysis of Antibody Specificity
To investigate the cross-reactivity of anti-phosphotyrosine antibodies, we present a comparative analysis of three widely used monoclonal antibody clones: 4G10, PY20, and PT-100. The binding of these antibodies to both phosphotyrosine (pTyr) and its phosphonate analog, this compound, was assessed using competitive Enzyme-Linked Immunosorbent Assay (ELISA) and quantitative Western Blotting.
Competitive ELISA
Competitive ELISA was performed to determine the concentration of each analyte required to inhibit the binding of the antibody to a coated phosphotyrosine-containing peptide by 50% (IC50). Lower IC50 values indicate higher binding affinity.
| Antibody Clone | Analyte | IC50 (nM) | Fold Difference (pTyr/H-Tyr(H2PO3)-OH) |
| 4G10 | Phosphotyrosine (pTyr) | 15 | 150 |
| This compound | 2250 | ||
| PY20 | Phosphotyrosine (pTyr) | 25 | 120 |
| This compound | 3000 | ||
| PT-100 | Phosphotyrosine (pTyr) | 20 | 200 |
| This compound | 4000 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the methodology of comparing antibody cross-reactivity.
Quantitative Western Blotting
Quantitative Western blotting was used to assess the relative signal intensity of the antibodies towards a tyrosine-phosphorylated protein in the presence of competing free phosphotyrosine or this compound.
| Antibody Clone | Competing Analyte (100 µM) | Relative Signal Intensity (%) |
| 4G10 | None | 100 |
| Phosphotyrosine (pTyr) | 5 | |
| This compound | 65 | |
| PY20 | None | 100 |
| Phosphotyrosine (pTyr) | 8 | |
| This compound | 70 | |
| PT-100 | None | 100 |
| Phosphotyrosine (pTyr) | 4 | |
| This compound | 60 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the methodology of comparing antibody cross-reactivity.
The results from both competitive ELISA and quantitative Western blotting indicate that while all three tested anti-phosphotyrosine antibodies exhibit significantly higher affinity for phosphotyrosine, there is measurable cross-reactivity with the phosphonotyrosine analog, this compound. The 4G10 and PT-100 clones appear to have a slightly lower degree of cross-reactivity compared to the PY20 clone in these hypothetical scenarios. This underscores the importance of validating antibody specificity in the context of the specific experimental system, especially when phosphonate-containing compounds may be present.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to perform similar comparative studies.
Competitive ELISA Protocol
This protocol outlines the steps for a competitive ELISA to determine the IC50 values of anti-phosphotyrosine antibodies.
-
Coating: Coat a 96-well microplate with 100 µL/well of a phosphotyrosine-containing peptide (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween 20).
-
Blocking: Block the wells with 200 µL/well of blocking buffer (PBS with 1% BSA) for 1 hour at room temperature.
-
Competition: Prepare serial dilutions of the competing analytes (phosphotyrosine and this compound) in blocking buffer.
-
Antibody Incubation: Add 50 µL of each competing analyte dilution and 50 µL of the anti-phosphotyrosine antibody (at a pre-determined optimal concentration) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL/well of TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Stop the reaction by adding 50 µL/well of 2N H2SO4.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value.
Western Blot Protocol for Cross-Reactivity
This protocol describes how to perform a quantitative Western blot to assess antibody cross-reactivity.
-
Sample Preparation: Lyse cells treated with a tyrosine kinase activator (e.g., EGF) to induce protein tyrosine phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each lysate on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phosphotyrosine antibody overnight at 4°C. For competition experiments, pre-incubate the antibody with a high concentration (e.g., 100 µM) of either phosphotyrosine or this compound for 1 hour before adding it to the membrane.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image Analysis: Quantify the band intensities using densitometry software.
Visualizing Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate key phosphotyrosine-dependent signaling pathways and the workflows for the described experiments.
Caption: Experimental workflows for assessing antibody cross-reactivity.
Caption: Simplified EGF Receptor signaling pathway.
Caption: Simplified JAK-STAT signaling pathway.
H-Tyr(H2PO3)-OH (O-Phospho-L-tyrosine): A Comparative Analysis of In Vitro and In Vivo Efficacy
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
H-Tyr(H2PO3)-OH, chemically known as O-Phospho-L-tyrosine (P-Tyr), is a phosphorylated derivative of the amino acid L-tyrosine. It plays a significant role in cellular signaling and has garnered attention as a potential therapeutic agent, particularly in oncology. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed protocols. We also compare its performance with alternative therapies targeting similar pathways.
At a Glance: In Vitro vs. In Vivo Efficacy
| Feature | In Vitro Findings | In Vivo Findings |
| Primary Effect | Inhibition of cancer cell growth[1][2]. | Limited direct anti-tumor efficacy data available. Primarily studied as a prodrug for tyrosine delivery to the brain[3]. |
| Mechanism of Action | Activation of protein tyrosine phosphatases (PTPs), leading to dephosphorylation of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR)[1][4]. | The phosphate group is likely cleaved by phosphatases, increasing systemic tyrosine levels[3]. |
| Observed Efficacy | Growth inhibition of human renal and breast carcinoma cell lines at millimolar (mM) concentrations[5]. Synergistically sensitizes renal carcinoma cells to chemotherapeutic agents[1]. | Increased bioavailability of tyrosine in the brain of mice following administration[3]. |
| Limitations | High concentrations (mM) required for anti-proliferative effects. | Lack of substantial evidence for direct therapeutic efficacy in preclinical cancer models. |
In Vitro Efficacy: A Closer Look
In vitro studies have demonstrated the potential of this compound as an anti-cancer agent. The primary mechanism of action is the activation of protein tyrosine phosphatases (PTPs), enzymes that counteract the activity of protein tyrosine kinases (PTKs). This leads to the dephosphorylation of critical signaling molecules involved in cell growth and proliferation.
A key study demonstrated that O-Phospho-L-tyrosine inhibits the growth of human renal and breast carcinoma cells[1][2]. This growth inhibition was associated with a blockage of the cell cycle in the S phase[1]. Furthermore, the study revealed that P-Tyr treatment led to the activation of cellular PTPs, resulting in reduced tyrosine phosphorylation of the Epidermal Growth Factor Receptor (EGFR)[1]. Exogenously applied P-Tyr has been shown to increase total cellular PTPase activity[6].
Interestingly, O-Phospho-L-tyrosine also exhibited a synergistic effect with conventional chemotherapy. It was found to sensitize renal carcinoma ACHN cells to the cytotoxic effects of doxorubicin and etoposide[1]. Another study highlighted a dual role for P-Tyr, where at micromolar (µM) concentrations, it can protect cells with wild-type TP53 from ionizing radiation, while its growth-inhibitory effects on cancer cells are observed at millimolar (mM) concentrations[5][7].
Despite these promising findings, a significant limitation of this compound in in vitro settings is the high concentration required to achieve a therapeutic effect.
In Vivo Efficacy: An Indirect Approach
To date, there is a notable lack of published in vivo studies evaluating the direct anti-tumor efficacy of this compound in preclinical models. The available research has primarily focused on its role as a prodrug for delivering tyrosine to the central nervous system.
One study in mice demonstrated that the administration of O-phospho-L-tyrosine led to a substantial increase in brain tyrosine levels[3]. This suggests that the phosphate group is cleaved by endogenous phosphatases in vivo, releasing L-tyrosine. While this highlights its potential for applications where elevating brain tyrosine is beneficial, it does not provide evidence for its efficacy as a primary anti-cancer therapeutic in a whole-organism context. The rapid dephosphorylation in vivo may prevent the compound from reaching tumors at concentrations sufficient to exert the PTP-activating effects observed in vitro.
Comparison with Alternative Therapies
The therapeutic potential of this compound lies in its ability to modulate protein tyrosine phosphatase activity. This places it in the broader category of PTP inhibitors and modulators. Here, we compare it with a prominent class of emerging cancer therapies: SHP2 inhibitors.
| Feature | This compound (O-Phospho-L-tyrosine) | SHP2 Inhibitors (e.g., TNO155, JAB-3312) |
| Target | General activator of multiple PTPs[1]. | Allosteric inhibitors of the specific phosphatase SHP2[8]. |
| Mechanism | Increases PTP activity, leading to dephosphorylation of various substrates[6]. | Stabilize SHP2 in an inactive conformation, preventing its role in pro-proliferative signaling pathways like RAS-MAPK[8]. |
| Potency | Millimolar concentrations for in vitro anti-cancer effects[5]. | Nanomolar to low micromolar IC50 values in preclinical studies. |
| Clinical Status | Not currently in clinical trials for cancer therapy. | Several agents are in Phase I, II, and III clinical trials, often in combination with other targeted therapies[2][7]. |
| Advantages | Broad-spectrum PTP activation could potentially overcome resistance mechanisms involving multiple tyrosine kinases. | High specificity for a key oncogenic phosphatase. Promising clinical activity, especially in combination therapies for cancers with specific mutations (e.g., KRAS G12C)[2]. |
| Disadvantages | Low potency and lack of specificity. Poor in vivo stability as a phosphatase activator. | Potential for on-target toxicities and the development of resistance. |
Another relevant class of PTP inhibitors targets PTP1B, primarily for metabolic diseases, but with emerging interest in oncology. Trodusquemine (MSI-1436) is a notable example that has been in clinical evaluation[9].
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (intraperitoneally or orally) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a maximum allowed size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the extent of tumor growth inhibition.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting cell proliferation.
Experimental Workflow for In Vitro Efficacy Assessment
Caption: Workflow for determining the in vitro efficacy of this compound.
Conclusion
This compound, or O-Phospho-L-tyrosine, demonstrates clear in vitro activity as a growth inhibitor of certain cancer cell lines, acting through the activation of protein tyrosine phosphatases. However, the high concentrations required for this effect and the lack of substantial in vivo anti-tumor efficacy data are significant hurdles for its development as a standalone therapeutic. Its properties as a prodrug for tyrosine delivery have been more robustly demonstrated in vivo.
In comparison, newer targeted therapies like SHP2 inhibitors offer greater potency and specificity, with several candidates progressing through clinical trials. While this compound may not be a leading candidate for monotherapy in oncology, its ability to modulate PTP activity and sensitize cancer cells to chemotherapy warrants further investigation, potentially in combination therapies or as a tool compound for studying PTP biology. Future research should focus on elucidating its in vivo efficacy in relevant cancer models and exploring strategies to enhance its potency and targeted delivery.
References
- 1. O-phospho-L-tyrosine inhibits cellular growth by activating protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Association of inhibition of cell growth by O-phospho-L-tyrosine with decreased tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Activation of a phosphotyrosine phosphatase by tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sotio.com [sotio.com]
- 9. Phospho-L-tyrosine | C9H12NO6P | CID 30819 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of H-Tyr(H2PO3)-OH: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat H-Tyr(H2PO3)-OH as a chemical waste product. Do not dispose of it down the drain or in regular solid waste streams. Adherence to your institution's specific chemical hygiene plan and local regulations is mandatory.
This guide provides essential safety and logistical information for the proper disposal of this compound, a phosphorylated tyrosine derivative. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care in a designated laboratory area.
Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
Engineering Controls: All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure. Emergency safety equipment, including an eyewash station and a safety shower, must be readily accessible.
II. Spill Management
In the event of a spill, prompt and safe cleanup is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Cleanup: Wearing appropriate PPE, collect the spilled material and any contaminated absorbent materials.
-
Decontamination: Clean the spill area with a suitable solvent or detergent, followed by a thorough water rinse.
-
Waste Disposal: Place all contaminated materials, including cleaning supplies, into a designated and clearly labeled hazardous waste container.
III. Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed hazardous waste management service.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated this compound powder in a dedicated, sealed, and clearly labeled container. The label should include the chemical name ("this compound"), CAS number (if available), and the appropriate hazard pictograms.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container designated for organophosphorus or acidic chemical waste, in accordance with your institution's waste stream categories. Do not mix with other incompatible waste streams.
-
-
Container Management:
-
Use only approved, chemically resistant containers for waste collection.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Do not overfill waste containers; a recommended maximum is 80% of the container's capacity.
-
-
Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.
-
Provide the EHS office with accurate information about the waste, including its composition and volume.
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general principles of chemical safety and waste management. It is not a substitute for a thorough understanding of and compliance with all applicable local, state, and federal regulations, as well as your institution's specific safety protocols. Always consult the Safety Data Sheet (SDS) for this compound and your organization's chemical hygiene plan before handling or disposing of this substance.
Safeguarding Your Research: A Comprehensive Guide to Handling H-Tyr(H2PO3)-OH
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of H-Tyr(H2PO3)-OH (O-Phospho-L-tyrosine), a key reagent in cellular signaling and drug development research.
This compound is a white to off-white powder that, while not classified as a hazardous substance by all regulatory bodies, requires careful handling to mitigate risks of irritation and exposure.[1] Adherence to the following protocols will ensure a safe laboratory environment and prevent contamination.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is necessary to prevent skin, eye, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. | Prevents skin contact and irritation.[2][3][4] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from dust particles.[2][3][4] |
| Respiratory Protection | N95-rated dust mask or a respirator with a P95 filter. | Minimizes inhalation of the powder, which can cause respiratory tract irritation.[2][4] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to use is critical for safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The recommended storage temperature is between 0 - 8 °C.[6]
-
Keep the container tightly sealed when not in use.[1]
2. Preparation for Use:
-
Work in a designated area, such as a chemical fume hood or a bench with localized exhaust ventilation, to control dust.[1]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Have an emergency eyewash station and safety shower readily accessible.
3. Weighing and Aliquoting:
-
To minimize dust generation, handle the solid powder gently. Avoid actions that could create airborne particles.
-
Use a spatula or other appropriate tool to transfer the powder.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
4. Post-Handling:
-
After handling, thoroughly wash hands with soap and water.[1]
-
Clean the work area and any equipment used with a damp cloth to remove any residual powder.
-
Properly remove and dispose of contaminated gloves and other disposable PPE.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3][4][7] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation occurs.[3][4][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[7][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Unused or Waste Material:
-
This compound waste should be considered chemical waste.
-
Collect solid waste in a clearly labeled, sealed container.
-
Dispose of the waste through a licensed hazardous waste disposal company, following all federal, state, and local regulations.[5]
2. Empty Containers:
-
Empty containers may retain product residue.
-
Triple rinse the container with an appropriate solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
Once cleaned, the container can be disposed of as regular laboratory waste, unless otherwise specified by local regulations.
3. Spills:
-
For small spills, carefully sweep or vacuum the material, avoiding dust generation.[1][3]
-
Place the spilled material into a designated, labeled container for disposal.
-
Clean the spill area with a wet cloth.
This comprehensive guide provides the necessary framework for the safe handling and disposal of this compound. By adhering to these procedures, researchers can minimize risks and maintain a secure laboratory environment.
Visualizing the Workflow for Safe Handling
To further clarify the operational procedures, the following diagram illustrates the logical flow of handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. aksci.com [aksci.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. chemimpex.com [chemimpex.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
